1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-oxo-1-propan-2-ylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8(2)14-11-6-4-3-5-9(11)7-10(12(14)15)13(16)17/h3-8H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCJNYSXZJNSLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449298 | |
| Record name | 1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158577-01-6 | |
| Record name | 1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what are the chemical properties of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid is a quinoline derivative with potential applications in medicinal chemistry and drug discovery. As a member of the quinolone class of compounds, which are known for their diverse biological activities, this molecule serves as a key intermediate in the synthesis of more complex pharmacologically active agents.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and characterization, tailored for researchers and professionals in the field of drug development.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | 1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
| CAS Number | 158577-01-6 | [3][4] |
| Molecular Formula | C₁₃H₁₃NO₃ | [2][3] |
| Molecular Weight | 231.25 g/mol | [2][3] |
| Appearance | Light yellow to brown solid | [2][3] |
| Purity (by LCMS) | 99.29% | [2][3] |
Further physicochemical properties such as melting point, pKa, and logP have not been reported in the available literature.
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process. A general experimental protocol is outlined below.
Experimental Protocol: Synthesis
Materials:
-
2-isopropylaminobenzaldehyde
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Ethylenediamine
-
Acetic acid
-
Methanol
Procedure: [4]
-
To a stirred solution of 2-isopropylaminobenzaldehyde (0.64 mol) in acetic acid, add Meldrum's acid (1.16 mol).
-
Prepare a solution of ethylenediamine (0.64 mol) and acetic acid (1.29 mol) in methanol (1 L).
-
Slowly add the methanol solution to the reaction mixture at 0°C.
-
Continue stirring the reaction mixture at 0°C for 1 hour.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the resulting suspension and wash the solid with methanol to yield this compound as an off-white solid.
A visual representation of the synthesis workflow is provided below.
Spectroscopic Data
¹H NMR (300 MHz, CDCl₃): [4] The proton nuclear magnetic resonance spectrum shows characteristic peaks corresponding to the structure of the compound.
-
δ 8.89 (s, 1H): Aromatic proton (CH).
-
δ 7.82 (d, 1H): Aromatic proton (ArH).
-
δ 7.75-7.77 (m, 2H): Aromatic protons (ArH).
-
δ 7.44 (t, 1H): Aromatic proton (ArH).
-
δ 5.50 (bs, 1H): Methine proton of the isopropyl group (CH(CH₃)₂).
-
δ 1.72 (d, 6H): Methyl protons of the isopropyl group (CH(CH₃)₂).
Detailed ¹³C NMR, IR, and Mass Spectrometry data for this specific compound are not currently available in the public domain.
Biological Activity
While this compound itself has not been extensively studied for its biological activity, the quinoline-3-carboxylic acid scaffold is a well-established pharmacophore. Derivatives of this core structure have been investigated for a range of therapeutic applications.
For instance, certain quinoline-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a key enzyme in the DNA damage response (DDR) pathway.[1] Inhibition of ATM kinase can sensitize cancer cells to radiation and chemotherapy.
Furthermore, other derivatives of quinoline-3-carboxylic acid have been explored as inhibitors of protein kinase CK2, a protein implicated in various cellular processes and a target in cancer therapy.[5] The general structure of these derivatives suggests that the core quinoline-3-carboxylic acid moiety plays a crucial role in their biological function.
Given the established importance of the quinoline-3-carboxylic acid core, a hypothetical logical relationship for its role as a kinase inhibitor is presented below.
References
- 1. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-Isopropyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid | 158577-01-6 [chemicalbook.com]
- 5. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Elucidation of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid, a significant intermediate in the synthesis of various active pharmaceutical ingredients. This document outlines the key spectroscopic data, detailed experimental protocols, and logical workflows required to confirm the chemical structure of this compound.
Spectroscopic Data Analysis
The structural confirmation of this compound is achieved through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is a compilation of experimentally reported values and predicted values based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Data:
A reported ¹H NMR spectrum provides crucial information about the proton environments within the molecule.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.89 | s | 1H | H4 (vinylic proton) |
| 7.82 | d | 1H | Ar-H |
| 7.75-7.77 | m | 2H | Ar-H |
| 7.44 | t | 1H | Ar-H |
| 5.50 | bs | 1H | CH of isopropyl group |
| 1.72 | d | 6H | CH₃ of isopropyl group |
¹³C NMR Data (Predicted):
| Chemical Shift (δ) ppm | Assignment |
| ~170-185 | C=O (Carboxylic Acid) |
| ~160-165 | C=O (Amide) |
| ~140-150 | Aromatic C |
| ~115-140 | Aromatic/Vinylic C |
| ~50-60 | CH of isopropyl group |
| ~20-25 | CH₃ of isopropyl group |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum reveals the presence of key functional groups. The characteristic absorption bands for quinolones and carboxylic acids are well-established.[9][10][11][12][13]
| Wavenumber (cm⁻¹) | Functional Group |
| 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |
| ~1700-1725 | C=O stretch (Carboxylic Acid) |
| ~1650-1690 | C=O stretch (Amide in quinolone ring) |
| ~1600 & ~1450-1500 | C=C stretch (Aromatic ring) |
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For quinolone carboxylic acids, common fragmentation patterns include the loss of water and carbon monoxide.[14][15][16][17][18]
| m/z | Fragmentation |
| [M+H]⁺ | Molecular Ion |
| [M+H-H₂O]⁺ | Loss of water |
| [M+H-CO]⁺ | Loss of carbon monoxide |
| [M+H-H₂O-CO]⁺ | Loss of water and carbon monoxide |
Experimental Protocols
The following are detailed methodologies for the key experiments utilized in the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy Protocol:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy Protocol:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Process the FID similarly to the ¹H spectrum.
-
Reference the spectrum to the deuterated solvent signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent system compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and abundant signal for the molecular ion.
-
Acquire the mass spectrum in the appropriate mass range.
-
For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.
Visualizations
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of this compound.
Caption: Workflow for the synthesis and spectroscopic confirmation of the target compound.
Representative Signaling Pathway of Quinolone Derivatives
Quinolone derivatives are known to exhibit a range of biological activities, including the inhibition of bacterial topoisomerases and protein kinases. The following diagram illustrates a generalized signaling pathway that can be targeted by such compounds.
Caption: Inhibition of bacterial DNA replication by quinolone derivatives.
References
- 1. 1-Isopropyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid | 158577-01-6 [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. compoundchem.com [compoundchem.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. www1.udel.edu [www1.udel.edu]
- 11. researchgate.net [researchgate.net]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. researchgate.net [researchgate.net]
- 14. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics | Semantic Scholar [semanticscholar.org]
- 18. MS/MS spectrum (a) and proposed fragmentation pathways (b) of quinic acid under negative ion mode [zpxb.xml-journal.net]
1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid CAS number and identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients. This document outlines its chemical identity, physicochemical properties, a detailed synthesis protocol, and methods for its analytical characterization.
Chemical Identification and Properties
This compound is a quinoline derivative with the Chemical Abstracts Service (CAS) registry number 158577-01-6 .[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 158577-01-6 | [1][2] |
| Molecular Formula | C₁₃H₁₃NO₃ | [2] |
| Molecular Weight | 231.25 g/mol | [2] |
| Appearance | Light yellow to brown solid | [2] |
| Purity (by LCMS) | ≥99.29% | [2] |
Synthesis Protocol
A general and efficient procedure for the synthesis of this compound has been reported, yielding the product in high purity.[1]
Experimental Protocol
The synthesis involves the reaction of 2-isopropylaminobenzaldehyde with Meldrum's acid in the presence of ethylenediamine and acetic acid in methanol.[1]
Materials:
-
2-isopropylaminobenzaldehyde (CAS: 103718-15-6)
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Ethylenediamine
-
Acetic acid
-
Methanol
-
Deionized water
Procedure:
-
In a suitable reaction vessel, dissolve 105 g (0.64 mol) of 2-isopropylaminobenzaldehyde in acetic acid.
-
To this solution, add 166.9 g (1.16 mol) of Meldrum's acid with stirring.
-
In a separate beaker, prepare a solution of 43.0 mL (0.64 mol) of ethylenediamine and 73.6 mL (1.29 mol) of acetic acid in 1 L of methanol.
-
Cool the reaction vessel to 0°C using an ice bath.
-
Slowly add the methanolic solution of ethylenediamine and acetic acid to the reaction mixture at 0°C.
-
Continue stirring the reaction mixture at 0°C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Upon completion of the reaction, a suspension will have formed. Filter the suspension to collect the solid product.
-
Wash the collected solid with methanol.
-
Dry the solid to afford this compound as an off-white solid (146 g, 98% yield).[1]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Analytical Characterization
The identity and purity of the synthesized compound can be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a crucial method for structural confirmation. The reported ¹H NMR data in CDCl₃ (300 MHz) is as follows:
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 1.72 | d | 6H | CH(CH ₃)₂ |
| 5.50 | bs | 1H | CH (CH₃)₂ |
| 7.44 | t | 1H | ArH |
| 7.75-7.77 | m | 2H | ArH |
| 7.82 | d | 1H | ArH |
| 8.89 | s | 1H | CH |
Reference:[1]
Liquid Chromatography-Mass Spectrometry (LCMS)
LCMS is employed to determine the purity of the compound and confirm its molecular weight. A purity of 99.29% has been reported, with the mass spectrum being consistent with the expected molecular weight of 231.25 g/mol .[2]
Biological Activity and Potential Applications
This compound is primarily utilized as a drug intermediate for the synthesis of various active compounds.[3] While specific biological targets for this exact molecule are not extensively documented in publicly available literature, the broader class of quinoline-3-carboxylic acid derivatives has shown promise in several therapeutic areas.
Notably, derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid have been investigated as potential inhibitors of protein kinase CK2, an enzyme implicated in various signaling pathways related to cell growth and proliferation. Furthermore, other quinoline-3-carboxylic acid derivatives have demonstrated antiproliferative activity, suggesting potential applications in oncology.
Given its status as a drug intermediate, a logical progression in its development would involve its chemical modification and subsequent screening against a panel of biological targets to identify lead compounds for various diseases.
Conceptual Drug Discovery Workflow
The following diagram illustrates a conceptual workflow for identifying the biological targets and therapeutic potential of derivatives synthesized from this compound.
Caption: A conceptual workflow for the discovery of novel drug candidates.
This technical guide serves as a foundational resource for researchers working with this compound. The provided information on its synthesis and characterization will aid in its preparation and quality control, while the context of its potential applications may guide future research endeavors.
References
The Biological Potential of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among these, the 1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid core represents a promising, yet underexplored, template for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and potential biological activities of this class of compounds, drawing insights from structurally related quinoline derivatives to highlight their therapeutic promise. This document details their synthesis, potential mechanisms of action, and the experimental protocols used for their evaluation.
Introduction to Quinoline Carboxylic Acids
Quinoline carboxylic acids are a significant class of heterocyclic compounds that have garnered substantial attention in drug discovery. The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles for various therapeutic targets. Derivatives of the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold, in particular, have shown notable potential as anticancer and antimicrobial agents. The introduction of an isopropyl group at the N1 position can significantly influence the lipophilicity and steric properties of the molecule, potentially enhancing its biological activity and pharmacokinetic profile.
Synthesis of the Core Scaffold
The foundational step in exploring the biological activity of this class of compounds is their chemical synthesis. The synthesis of the parent compound, 1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, has been reported.[1]
General Synthesis Protocol
A general and efficient method for the synthesis of 1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves the reaction of 2-isopropylaminobenzaldehyde with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of an ethylenediamine/acetic acid catalyst system in methanol.[1]
Step-by-step procedure:
-
A solution of 2-isopropylaminobenzaldehyde in acetic acid is prepared.[1]
-
Meldrum's acid is added to the stirring solution.[1]
-
A mixed solution of ethylenediamine and acetic acid dissolved in methanol is slowly added to the reaction mixture at 0°C.[1]
-
The reaction is allowed to proceed at 0°C for a short period and then stirred overnight at room temperature.[1]
-
The resulting suspension is filtered, and the solid product is washed with methanol to yield 1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.[1]
This synthetic route provides a high yield of the target compound, which can then be used as a starting material for the synthesis of various derivatives.
Anticancer Activity
Derivatives of quinoline carboxylic acid have demonstrated significant potential as anticancer agents through various mechanisms of action.[2] While specific data for this compound derivatives is limited, the broader class of quinolinone carboxylic acids exhibits potent antiproliferative effects against a range of cancer cell lines.
Mechanisms of Antiproliferative Action
The anticancer properties of quinoline carboxylic acid derivatives are often attributed to their ability to induce programmed cell death (apoptosis), halt the cell cycle, and inhibit key enzymes involved in cancer progression.
-
Induction of Apoptosis: Many quinoline derivatives trigger apoptosis in cancer cells, a crucial mechanism for eliminating malignant cells.
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, preventing cancer cells from dividing and proliferating.
-
Enzyme Inhibition: Certain quinoline derivatives are known to inhibit enzymes that are critical for cancer cell survival and growth, such as topoisomerases and protein kinases.
Below is a logical diagram illustrating the potential anticancer mechanisms of action for this class of compounds.
Caption: Potential anticancer mechanisms of action for quinoline derivatives.
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of structurally related quinoline carboxylic acid derivatives against various cancer cell lines. This data highlights the potential potency of this chemical class.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| P6 | MLLr leukemic cell lines | 7.2 | [2] |
| Compound 7c | MCF-7 (Breast) | 1.73 µg/mL | [2] |
| Compound 4c | MDA-MB-231 (Breast) | Potent | [2] |
| Compounds 7, 8, 11, 12, 17, 18 | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/mL | [2] |
| Compound 41 | DHODH Inhibition | 0.00971 | [2] |
| Compound 43 | DHODH Inhibition | 0.0262 | [2] |
| Compound 6d | A2780/RCIS (Ovarian) | >100 | [2] |
Antimicrobial Activity
In addition to their anticancer properties, quinoline derivatives are well-known for their broad-spectrum antimicrobial activity. The quinolone antibiotics, a major class of antibacterial agents, are based on the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold. It is plausible that this compound derivatives also possess antimicrobial properties.
Mechanism of Antimicrobial Action
The primary mechanism of action for many quinolone-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The following table presents MIC values for some quinoline derivatives against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 5 | S. aureus | 32-128 | [3] |
| Compound 8 | S. aureus | 16-256 | [3] |
| Compound 3 | S. aureus | 64-128 | [3] |
| Compound 4b | E. faecalis | 750 | [4] |
| Compound 4h | E. faecalis | 375 | [4] |
| Compound 4b | S. aureus | 750 | [4] |
| Compound 4h | S. aureus | 750 | [4] |
Experimental Protocols
To aid researchers in the evaluation of novel this compound derivatives, detailed protocols for key biological assays are provided below.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Workflow for the MTT Assay:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[2]
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[2]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[2]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus, E. coli) into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.[2]
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using the broth medium.[2]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).[2]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[2]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel anticancer and antimicrobial agents. While direct biological data for this specific derivative series is currently limited, the well-established activities of related quinoline carboxylic acids provide a strong rationale for their further investigation. The synthetic accessibility of the core structure, coupled with the potential for diverse functionalization, offers a fertile ground for the generation of compound libraries for high-throughput screening. Future research should focus on the synthesis and biological evaluation of a diverse range of derivatives to establish clear structure-activity relationships and to identify lead compounds with potent and selective therapeutic activities.
References
- 1. 1-Isopropyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid | 158577-01-6 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic Acid: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available literature on 1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid. While primarily recognized as a crucial intermediate in the synthesis of pharmacologically active compounds, this document will delve into its chemical properties, synthesis, and the biological activities of its derivatives, offering insights into its potential for therapeutic applications.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 158577-01-6 | --INVALID-LINK-- |
| Molecular Formula | C13H13NO3 | --INVALID-LINK-- |
| Molecular Weight | 231.25 g/mol | --INVALID-LINK-- |
| Appearance | Off-white solid | --INVALID-LINK-- |
| Synonyms | 1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of the title compound is a well-documented procedure. A common method involves the reaction of 2-isopropylanilinobenzaldehyde with Meldrum's acid in the presence of ethylenediamine and acetic acid in methanol.
Experimental Protocol
To a stirred solution of 2-isopropylanilinobenzaldehyde (105 g, 0.64 mol) in acetic acid, Meldrum's acid (2,2-dimethyl-[1][2]dioxane-4,6-dione, 166.9 g, 1.16 mol) is added. A solution of ethylenediamine (43.0 mL, 0.64 mol) and acetic acid (73.6 mL, 1.29 mol) in methanol (1 L) is then slowly added to the reaction mixture at 0°C. The reaction is maintained at 0°C for 1 hour, after which it is brought to room temperature and stirred overnight. The resulting suspension is filtered, and the collected solid is washed with methanol to yield 1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid as an off-white solid (146 g, 98% yield). The structure of the product can be confirmed by 1H NMR spectroscopy.[3]
Biological Activities of Derivatives
While this compound itself is primarily an intermediate, its core structure, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, is a scaffold for compounds with significant biological activities. Research has focused on modifying this scaffold to develop potent therapeutic agents.
Anticancer Activity
Derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid have demonstrated promising anticancer properties. A study focused on the synthesis of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and evaluated their efficacy against the MCF-7 breast cancer cell line. Several of these compounds exhibited significant anticancer activity, comparable to the reference drug Doxorubicin.
Table 1: Anticancer Activity of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives against MCF-7 Cells
| Compound | R1 | R2 | IC50 (µM) |
| 7b | OCH3 | H | 1.23 ± 0.11 |
| 7c | OH | OCH3 | 1.56 ± 0.14 |
| 8a | H | H | 2.12 ± 0.19 |
| 8b | OCH3 | H | 1.89 ± 0.17 |
| 8c | OH | OCH3 | 1.45 ± 0.13 |
| Doxorubicin | - | - | 1.10 ± 0.09 |
Data extracted from a study on derivatives of the core scaffold.
The anticancer effects of the synthesized compounds were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTTT) assay. MCF-7 cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours. Subsequently, MTT solution was added to each well, and the plates were incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Potential Signaling Pathways
The anticancer activity of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives suggests their potential interaction with cellular signaling pathways that regulate cell proliferation and apoptosis. While the exact mechanisms for these derivatives are still under investigation, a plausible hypothesis involves the modulation of pathways commonly implicated in cancer.
Conclusion
This compound is a valuable scaffold in medicinal chemistry. Although direct biological data on this specific molecule is limited due to its primary use as a synthetic intermediate, the significant anticancer activities of its derivatives highlight the therapeutic potential of the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid core. Future research should focus on the systematic biological evaluation of this compound itself and the continued development of its derivatives to explore their full therapeutic potential against a range of diseases. The detailed synthetic protocol and the insights into the biological activities of related compounds provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1][2][3][4][5][6][7] This document details available spectroscopic data, outlines experimental protocols for its characterization, and presents a logical workflow for its synthesis and analysis.
Molecular Structure and Physicochemical Properties
This compound possesses a quinolone core, a versatile scaffold in medicinal chemistry. The structure is characterized by a carboxylic acid moiety at the 3-position and an isopropyl group attached to the nitrogen atom of the quinolinone ring.
Chemical Structure:
Caption: Chemical structure of this compound.
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for the title compound. Due to a lack of directly published complete spectra, some data is inferred from closely related quinolone structures.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the isopropyl group and the aromatic protons of the quinolone ring.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 1.72 | d | 6H | -CH(CH ₃)₂ | [8] |
| 5.50 | bs | 1H | -CH (CH₃)₂ | [8] |
| 7.44 | t | 1H | Ar-H | [8] |
| 7.75-7.77 | m | 2H | Ar-H | [8] |
| 7.82 | d | 1H | Ar-H | [8] |
| 8.89 | s | 1H | C4-H | [8] |
Solvent: CDCl₃, Frequency: 300 MHz
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~20 | -CH(C H₃)₂ |
| ~50 | -C H(CH₃)₂ |
| ~115-140 | Aromatic Carbons |
| ~145 | C4 |
| ~160 | C=O (Amide) |
| ~170 | C=O (Carboxylic Acid) |
| ~175 | C3 |
FT-IR Spectroscopy
The infrared spectrum is expected to show characteristic absorption bands for the carbonyl groups of the amide and carboxylic acid, as well as the O-H stretch of the carboxylic acid. The interpretation is based on the analysis of similar compounds.[9][10]
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3000-2500 | O-H | Stretching (broad, carboxylic acid dimer) |
| ~2970 | C-H | Stretching (aliphatic) |
| ~1720 | C=O | Stretching (carboxylic acid) |
| ~1650 | C=O | Stretching (amide) |
| ~1600, ~1480 | C=C | Stretching (aromatic) |
| ~1250 | C-O | Stretching (carboxylic acid) |
Mass Spectrometry
Mass spectrometry data confirms the molecular weight of the compound.
Table 4: Mass Spectrometry Data
| Technique | m/z | Interpretation |
| LCMS | Consistent with structure | Molecular Ion |
A purity of 99.29% was reported via LCMS analysis.
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis
The synthesis of the title compound can be achieved through a condensation reaction.[8]
Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Detailed Protocol:
-
A solution of 2-isopropylaminobenzaldehyde in acetic acid is prepared.
-
Meldrum's acid is added to the stirring solution.
-
A mixed solution of ethylenediamine and acetic acid in methanol is slowly added to the reaction mixture at 0 °C.
-
The reaction is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred overnight.
-
The resulting suspension is filtered.
-
The collected solid is washed with methanol to afford the final product as an off-white solid.[8]
Spectroscopic Analysis
The following are general protocols for obtaining the spectroscopic data, based on common laboratory practices for similar compounds.
Workflow for Spectroscopic Analysis:
Caption: General workflow for the spectroscopic analysis of the target compound.
¹H and ¹³C NMR Spectroscopy:
-
Instrumentation: A Bruker 400 DRX-Avance spectrometer (or equivalent).
-
Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra.
FT-IR Spectroscopy:
-
Instrumentation: A Shimadzu 470 FT-IR spectrometer (or equivalent).
-
Sample Preparation: The solid sample is mixed with KBr powder and pressed into a pellet.
-
Data Acquisition: The spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry (LCMS):
-
Instrumentation: An Agilent 1290-Sciex 5500QTRAP Triple Quadrupole Linear Ion Trap Mass Spectrometer (or equivalent) with an electrospray ionization (ESI) source.[11]
-
Sample Preparation: The compound is dissolved in a suitable solvent (e.g., acetonitrile or methanol).
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the molecular ion is determined.
Conclusion
This technical guide consolidates the available spectroscopic information for this compound. While a complete experimental dataset is not publicly available, the provided ¹H NMR data, along with predictive interpretations for ¹³C NMR and FT-IR based on analogous structures, offer a robust foundation for the characterization of this important synthetic intermediate. The detailed experimental protocols and logical workflows serve as a valuable resource for researchers engaged in the synthesis and analysis of quinolone-based compounds.
References
- 1. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Computational Systems Biology [csbiology.com]
- 2. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Masstech Portal [masstechportal.org]
- 3. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | RNA Cell Therapy [rna-cell-therapies-summit.com]
- 4. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Measles Who [who-measles.org]
- 5. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Magen Biosciences [magenbiosciences.com]
- 6. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Amrita Therapeutics [amritatherapeutics.com]
- 7. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Artepal [artepal.org]
- 8. 1-Isopropyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid | 158577-01-6 [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid: Elucidating the Mechanism of Action
A comprehensive review of the available scientific literature reveals that 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid is predominantly characterized as a chemical intermediate for the synthesis of more complex molecules. [1][2][3] At present, there is a notable absence of published research detailing a specific biological mechanism of action, defined molecular targets, or comprehensive pharmacological data for this particular compound.
This technical guide aims to provide a thorough overview of the current state of knowledge, focusing on the available chemical synthesis data while clearly highlighting the gap in the understanding of its biological activity.
Chemical Synthesis and Properties
This compound is a quinoline derivative with the molecular formula C₁₃H₁₃NO₃. Its synthesis is documented, providing a clear pathway for its preparation in a laboratory setting.
Experimental Protocol: Synthesis of this compound
A common synthetic route involves the reaction of 2-isopropylanilinobenzaldehyde with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of a catalyst.[4]
Materials:
-
2-isopropylanilinobenzaldehyde
-
Meldrum's acid
-
Ethylenediamine
-
Acetic acid
-
Methanol
Procedure: [4]
-
A solution of 2-isopropylanilinobenzaldehyde in acetic acid is prepared.
-
Meldrum's acid is added to the stirring solution.
-
A separate solution of ethylenediamine and acetic acid in methanol is prepared and slowly added to the reaction mixture at 0°C.
-
The reaction is maintained at 0°C for a designated period and then allowed to warm to room temperature, with continuous stirring overnight.
-
The resulting suspension is filtered.
-
The collected solid is washed with methanol to yield this compound as an off-white solid.
Current Understanding of Biological Activity: A Knowledge Gap
Despite the well-defined synthetic pathway, extensive searches of scientific databases and literature provide no specific information on the mechanism of action for this compound. Research has been conducted on structurally similar quinoline-based compounds, which have shown a range of biological activities. However, it is crucial to note that these findings cannot be directly extrapolated to the subject compound of this guide.
For instance, various 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives have been investigated for their antibacterial properties. Other studies on 2-oxo-1,2-dihydroquinoline derivatives have explored their potential as inhibitors of specific enzymes or as ligands for various receptors. These distinct structural variations significantly influence the pharmacological profile of each molecule.
Future Directions and Research Opportunities
The absence of data on the biological activity of this compound presents a clear opportunity for future research. A logical workflow for investigating its potential mechanism of action would involve a series of screening and targeted assays.
Proposed Research Workflow
Caption: Proposed workflow for elucidating the mechanism of action.
Data Presentation:
As there is no quantitative data available regarding the biological activity of this compound, a data table cannot be provided at this time. Future research would need to generate data such as:
-
IC₅₀/EC₅₀ values: To quantify the concentration at which the compound elicits a half-maximal inhibitory or effective response in various assays.
-
Binding affinities (K_d, K_i): To measure the strength of interaction with any identified biological targets.
-
Enzyme kinetics: To determine the mode of inhibition if the target is an enzyme.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Ankit Scientific [ankitscientific.com]
- 3. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Measles Who [who-measles.org]
- 4. 1-Isopropyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid | 158577-01-6 [chemicalbook.com]
An In-depth Technical Guide to the Solubility and Stability of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid | [5] |
| CAS Number | 158577-01-6 | [5][6] |
| Molecular Formula | C₁₃H₁₃NO₃ | [5] |
| Molecular Weight | 231.25 g/mol | [5] |
| Appearance | Light yellow to brown solid | [5] |
| Purity (LCMS) | >99% | [5] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [5] |
| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month | [1][5] |
Solubility Profile
The solubility of a compound is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation development. The quinoline core is predominantly hydrophobic, which can lead to low aqueous solubility for many of its derivatives.[7] The presence of both a carboxylic acid group and an isopropyl substituent will significantly influence the solubility of this compound.
Expected Aqueous Solubility
Due to its aromatic quinoline backbone, the intrinsic aqueous solubility of this compound is expected to be low. However, the presence of the carboxylic acid group suggests that its solubility will be highly dependent on the pH of the aqueous medium. As quinolines are typically weak bases, decreasing the pH can lead to protonation of the nitrogen atom, forming a more soluble salt.[7]
Expected Solubility in Organic Solvents
The compound is anticipated to exhibit good solubility in polar aprotic solvents and may have limited solubility in nonpolar solvents.
| Solvent Type | Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Capable of hydrogen bonding with the carboxylic acid and interacting with the polar quinoline core. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Can act as both hydrogen bond donors and acceptors. |
| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents. |
Stability Profile
The chemical stability of a drug candidate is crucial for its shelf-life, formulation, and in vivo efficacy. Heterocyclic compounds, including quinoline derivatives, can be susceptible to degradation under various conditions.
pH-Dependent Stability
The stability of this compound is likely to be influenced by pH. Extremes in pH (highly acidic or alkaline conditions) could potentially lead to hydrolysis or other degradation pathways.
Photostability
Aromatic and heterocyclic compounds are often susceptible to photodegradation. It is advisable to protect solutions of this compound from light to prevent potential degradation.
Thermal Stability
While specific data is unavailable for this compound, studies on other nitrogen-rich heterocyclic esters have shown them to be thermally stable up to 250°C.[8] However, the presence of the carboxylic acid may influence its thermal decomposition profile.
Experimental Protocols
Aqueous Solubility Determination (Shake-Flask Method)
This method is a standard approach for determining the thermodynamic solubility of a compound.[9]
Methodology:
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7][9]
-
Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid.[9] Carefully collect the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[10]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the measured solubility as a function of the final measured pH of each buffer solution.[7]
Caption: Workflow for Aqueous Solubility Determination.
Organic Solvent Solubility Determination
A similar shake-flask method can be employed to determine solubility in various organic solvents.[9]
Methodology:
-
Solvent Selection: Choose a range of organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, hexane).
-
Sample Preparation: Add an excess amount of the compound to a known volume of each solvent.
-
Equilibration: Agitate the samples at a constant temperature until equilibrium is reached.[9]
-
Sample Processing: Centrifuge and filter the saturated solutions.[9]
-
Quantification: Determine the concentration of the dissolved compound, typically by HPLC after appropriate dilution.
Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential to identify potential degradation products and pathways.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Aliquot the stock solution and expose it to various stress conditions:
-
Acidic: Add HCl (e.g., 0.1 N) and heat.
-
Alkaline: Add NaOH (e.g., 0.1 N) and heat.
-
Oxidative: Add H₂O₂ (e.g., 3%) and keep at room temperature.
-
Thermal: Heat the solid compound and the solution.
-
Photolytic: Expose the solution to UV light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Caption: Forced Degradation Study Workflow.
Strategies for Solubility Enhancement
Should the aqueous solubility of this compound prove to be a limiting factor, several strategies can be employed for its enhancement.
| Strategy | Description |
| pH Adjustment | As a carboxylic acid, increasing the pH of the solution above its pKa will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[7] |
| Co-solvency | The addition of a water-miscible organic solvent (co-solvent) can reduce the polarity of the aqueous medium, thereby increasing the solubility of a hydrophobic compound.[7] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs). |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the nonpolar regions and increasing their aqueous solubility.[10] |
| Solid Dispersions | Dispersing the compound in a hydrophilic polymer matrix at the molecular level can enhance its dissolution rate and apparent solubility. |
Conclusion
While specific experimental data on the solubility and stability of this compound is not currently published, this guide provides a comprehensive framework for its investigation. Based on its chemical structure, the compound's solubility is expected to be pH-dependent and favor polar organic solvents. Its stability should be carefully evaluated under various stress conditions to ensure its suitability for further development. The experimental protocols outlined herein offer a clear path for researchers to empirically determine these critical physicochemical properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Measles Who [who-measles.org]
- 3. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Measles Who [who-measles.org]
- 4. targetmol.cn [targetmol.cn]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 1-Isopropyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid | 158577-01-6 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safety, Handling, and Toxicity of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for laboratory professionals and is not a substitute for a formal safety assessment. Always consult the official Safety Data Sheet (SDS) and conduct a thorough risk assessment before handling any chemical.
Introduction
1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid (CAS No: 158577-01-6) is a quinoline derivative often utilized as a drug intermediate in the synthesis of various active pharmaceutical ingredients.[1][2][3] Understanding its safety profile, proper handling procedures, and potential toxicity is paramount for ensuring the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the available data on the safety, handling, and toxicological profile of this compound and its chemical class.
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[4]
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[4] |
Signal Word: Warning[4]
Hazard Pictograms:
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and mitigate risks.
Engineering Controls
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Eye Wash and Safety Shower: Ensure easy access to an emergency eye wash station and safety shower.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for safe handling.
| Protection Type | Recommendation |
| Eye/Face Protection | Wear chemical safety goggles with side shields or a face shield.[4] |
| Skin Protection | Wear impervious protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Avoid exposing skin.[4] |
| Respiratory Protection | If handling outside of a fume hood or if dust is generated, a NIOSH-approved respirator is recommended.[4] |
General Hygiene Practices
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in the laboratory.[4]
-
Remove contaminated clothing and wash before reuse.
Toxicity Profile
Acute Toxicity
The primary routes of acute toxicity are oral ingestion, skin contact, and inhalation, leading to irritation and potentially harmful systemic effects if absorbed.[4]
Genotoxicity and Carcinogenicity
No specific genotoxicity or carcinogenicity data for this compound were found. The Safety Data Sheet from MedChemExpress states that no component of this product is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[4] However, some quinoline derivatives have been shown to have genotoxic potential.[5]
Cytotoxicity of Related Compounds
Studies on other 2-oxo-quinoline derivatives have demonstrated cytotoxic activity against various cancer cell lines. This suggests that compounds of this class can interfere with fundamental cellular processes. For example, some novel 2-oxo-quinoline derivatives have shown inhibitory activity against HepG2, SK-OV-3, and NCI-H460 tumor cell lines, with some compounds exhibiting better cytotoxic inhibition than cisplatin in specific cell lines.[6]
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 2-oxo-quinoline derivatives with α-aminophosphonates | HepG2 | Varies (some < 10.12 µM) | [6] |
| 2-oxo-quinoline derivatives with α-aminophosphonates | SK-OV-3 | Varies (some < 26.34 µM) | [6] |
| (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole derivatives | MCF-7 | 1.2 ± 0.2 | [7] |
| (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole derivatives | Panc-1 | 1.4 ± 0.2 | [7] |
Note: These values are for structurally related compounds and should not be directly extrapolated to this compound. They are presented to illustrate the potential biological activity of this chemical class.
Experimental Protocols for Toxicity Assessment
For researchers planning to evaluate the toxicity of this compound, the following are generalized protocols for key in vitro assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[6]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and control substances (e.g., vehicle control, positive control like doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of the individual cell.
Methodology:
-
Cell Treatment: Expose cells to non-cytotoxic concentrations of the test compound.
-
Cell Embedding: Embed the treated cells in a low-melting-point agarose gel on a microscope slide.
-
Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding: Treat the slides with an alkaline solution to unwind the DNA.
-
Electrophoresis: Perform electrophoresis under alkaline conditions. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Potential Mechanism of Action and Signaling Pathways
The precise mechanism of toxicity for this compound is not documented. However, studies on anticancer quinoline derivatives suggest several potential pathways through which they exert their cytotoxic effects. These often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[6][7]
A generalized potential pathway for a cytotoxic 2-oxo-quinoline derivative could involve:
-
Induction of Cellular Stress: The compound may induce oxidative stress through the generation of reactive oxygen species (ROS).
-
Mitochondrial Pathway of Apoptosis: Increased ROS can lead to the activation of the intrinsic apoptotic pathway, involving the release of cytochrome c from the mitochondria.
-
Caspase Activation: Cytochrome c release triggers the activation of a cascade of caspases (e.g., caspase-9 and caspase-3), which are proteases that execute the apoptotic program.
-
Cell Cycle Arrest: The compound may also interfere with the cell cycle machinery, causing arrest at specific checkpoints (e.g., G2/M phase), preventing cell proliferation.[7]
References
- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Magen Biosciences [magenbiosciences.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Exploring Novel Derivatives of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic Acid: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinolone scaffold, particularly the 1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid core, represents a promising framework in medicinal chemistry. Its inherent drug-like properties make it a valuable starting point for the development of novel therapeutic agents. This technical guide explores the synthesis, biological evaluation, and potential mechanisms of action of novel derivatives of this core structure, focusing on the generation of diverse carboxamides. While specific data on derivatives of the 1-isopropyl variant is emerging, this paper draws upon established methodologies and findings from closely related 2-oxo-1,2-dihydroquinoline-3-carboxamides to provide a comprehensive overview for researchers in the field. The guide details synthetic protocols, summarizes key quantitative biological data, and visualizes potential signaling pathways and experimental workflows to facilitate further research and development in this area.
Introduction
Quinolone derivatives have long been a cornerstone of medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-oxo-1,2-dihydroquinoline-3-carboxylic acid moiety is a key pharmacophore found in numerous bioactive compounds. The introduction of an isopropyl group at the N-1 position can enhance lipophilicity and modulate the compound's pharmacokinetic and pharmacodynamic profile. This guide focuses on the potential of creating novel derivatives from this compound, primarily through modification of the carboxylic acid group to form a diverse library of amides. These modifications can lead to compounds with tailored biological activities and improved therapeutic potential.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of the parent compound, this compound, serves as the crucial first step in the generation of novel derivatives.
Synthesis of this compound
A common synthetic route to the core scaffold involves the condensation of an appropriately substituted aniline with a malonic acid derivative, followed by cyclization.
General Protocol for Amide Derivative Synthesis
The carboxylic acid group of the core scaffold is a versatile handle for the synthesis of a wide range of amide derivatives. Standard peptide coupling methods can be employed to react the carboxylic acid with a diverse selection of primary and secondary amines.
Experimental Protocol: Amide Coupling
-
Activation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Coupling: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
Biological Activities of Novel Derivatives
Based on studies of structurally related quinolone-3-carboxamides, novel derivatives of this compound are anticipated to exhibit a range of biological activities, particularly as anticancer and antimicrobial agents.
Anticancer Activity
Derivatives of the 2-oxo-1,2-dihydroquinoline-3-carboxamide scaffold have shown promising anticancer activity through various mechanisms, including the inhibition of key kinases involved in cancer cell proliferation and survival.
Table 1: Anticancer Activity of Representative Quinolone-3-Carboxamide Derivatives
| Compound ID | Target | Cell Line | IC50 (µM) |
| 10i | VEGFR-2 | HepG2 | 1.60[1] |
| 10o | VEGFR-2 | HepG2 | 2.76[1] |
| 10p | VEGFR-2 | HepG2 | 8.14[1] |
Data is for 6-fluoro/chloro-N-aryl-4-oxo-1,4-dihydroquinoline-3-carboxamides, which are structurally related to the topic of this guide.[1]
Experimental Protocol: In Vitro Kinase Assay
The inhibitory activity of the synthesized compounds against protein kinases such as VEGFR-2 can be determined using commercially available kinase assay kits.
-
Preparation: Prepare a reaction buffer containing the kinase, substrate, and ATP.
-
Incubation: Add varying concentrations of the test compounds to the reaction mixture and incubate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate, often through a luminescence-based method.
-
Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the compound concentration.
Antimicrobial Activity
The quinolone core is famously associated with antimicrobial activity, and novel derivatives could offer new avenues for combating drug-resistant pathogens.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC of the synthesized compounds against various bacterial strains can be determined using the broth microdilution method.
-
Preparation: Prepare a serial dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Insights
Conclusion and Future Directions
The this compound scaffold holds significant potential for the development of novel therapeutic agents. By leveraging established synthetic methodologies and drawing insights from the biological activities of structurally related compounds, researchers can efficiently generate and evaluate new derivatives with tailored pharmacological profiles. Future work should focus on the synthesis and screening of a diverse library of amide derivatives of this specific core to identify lead compounds for further optimization. Detailed mechanistic studies will be crucial to elucidate the precise molecular targets and pathways responsible for their biological effects. The systematic exploration of the chemical space around this privileged scaffold is a promising strategy for the discovery of next-generation drugs.
References
Methodological & Application
Synthesis Protocol for 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid
Abstract
This document provides a detailed protocol for the synthesis of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid, a key intermediate in the development of various active pharmaceutical ingredients.[1][2][3][4] The described method is a one-pot reaction involving the condensation of 2-isopropylaminobenzaldehyde with Meldrum's acid, followed by an intramolecular cyclization. This procedure is notable for its high yield and straightforward execution, making it suitable for both academic research and industrial applications.
Introduction
Quinolone carboxylic acids are a class of compounds with significant interest in medicinal chemistry due to their broad spectrum of biological activities. The N-isopropyl substituted derivative, this compound, serves as a crucial building block for more complex molecules. The following protocol details a reliable and efficient synthesis route to obtain this compound with a high degree of purity.
Reaction Scheme
The synthesis proceeds through the following reaction:
2-isopropylaminobenzaldehyde + Meldrum's acid → this compound
Experimental Protocol
Materials:
-
2-isopropylaminobenzaldehyde (CAS: 103718-15-6)
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Ethylenediamine
-
Acetic acid
-
Methanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Standard laboratory glassware
Procedure:
-
In a suitable reaction vessel, dissolve 105 g (0.64 mol) of 2-isopropylaminobenzaldehyde in acetic acid.
-
To this stirring solution, add 166.9 g (1.16 mol) of Meldrum's acid.
-
Prepare a separate solution of ethylenediamine (43.0 mL, 0.64 mol) and acetic acid (73.6 mL, 1.29 mol) dissolved in 1 L of methanol.
-
Cool the main reaction mixture to 0°C using an ice bath.
-
Slowly add the methanol solution of ethylenediamine and acetic acid to the reaction mixture at 0°C.
-
Continue stirring the reaction mixture at 0°C for 1 hour.
-
After 1 hour, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring the mixture overnight at room temperature.
-
Upon completion, a suspension will have formed. Filter the suspension to collect the solid product.
-
Wash the collected solid with methanol.
-
Dry the solid to obtain the final product, this compound.
Data Presentation
Table 1: Summary of Reactants and Product Yield.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Amount Used (g) | Moles (mol) |
| 2-isopropylaminobenzaldehyde | 103718-15-6 | 163.22 | 105 | 0.64 |
| Meldrum's acid | 2033-24-1 | 144.12 | 166.9 | 1.16 |
| Ethylenediamine | 107-15-3 | 60.10 | 43.0 mL | 0.64 |
| Acetic acid | 64-19-7 | 60.05 | 73.6 mL | 1.29 |
| Product: | ||||
| This compound | 158577-01-6 | 245.26 | 146 | 0.595 |
| Yield: | 98% |
Product Characterization:
The structure of the resulting off-white solid was confirmed by 1H NMR.[5]
-
1H NMR (300 MHz, CDCl3): δ 8.89 (s, 1H, CH), 7.82 (d, 1H, ArH), 7.75-7.77 (m, 2H, ArH), 7.44 (t, 1H, ArH), 5.50 (bs, 1H, CH(CH3)2), 1.72 (d, 6H, CH(CH3)2).[5]
Visualizations
Figure 1: Experimental workflow for the synthesis.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Acetic acid is corrosive. Avoid contact with skin and eyes.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
Conclusion
The protocol described herein provides an efficient and high-yielding method for the synthesis of this compound. The procedure is robust and can be readily scaled for the production of larger quantities of this valuable intermediate. The final product was obtained in high purity as confirmed by spectroscopic analysis.
References
- 1. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | CBI AxonTracker [cbi-tmhs.org]
- 2. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Computational Systems Biology [csbiology.com]
- 3. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Modular Bioscience [modbiosci.com]
- 4. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Measles Who [who-measles.org]
- 5. 1-Isopropyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid | 158577-01-6 [chemicalbook.com]
Application Notes and Protocols for 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid as a Drug Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid is a versatile heterocyclic compound belonging to the quinolone class. Its rigid bicyclic structure and the presence of reactive functional groups, namely a carboxylic acid and a lactam, make it a valuable intermediate in the synthesis of various biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this intermediate in the potential synthesis of novel therapeutic agents, with a focus on anticancer drugs structurally related to Voreloxin, a first-in-class anticancer quinolone derivative.
Chemical Properties and Data
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₃NO₃ |
| Molecular Weight | 231.25 g/mol |
| Appearance | Light yellow to brown solid |
| Purity (LCMS) | Typically >99% |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Application as a Drug Intermediate
This compound serves as a key building block for the synthesis of more complex molecules, particularly those with a quinolone core. This core is present in a variety of therapeutic agents, including antibacterial and anticancer drugs. The carboxylic acid group at the 3-position can be readily converted to an amide, ester, or other functionalities, allowing for the introduction of diverse side chains to modulate pharmacological activity.
A significant application of quinolone-3-carboxylic acids is in the development of anticancer agents that target DNA topoisomerase II. One such drug, Voreloxin, is a quinolone derivative that intercalates into DNA and inhibits topoisomerase II, leading to site-selective DNA double-strand breaks, G2 cell cycle arrest, and apoptosis in cancer cells.[1][2][3][4] While Voreloxin itself does not contain an isopropyl group at the N-1 position, the underlying quinolone scaffold is crucial for its activity. Therefore, this compound represents a valuable starting point for the synthesis of novel Voreloxin analogs and other potential anticancer agents.
Experimental Protocols
The following protocols describe the synthesis of the intermediate and a proposed pathway for its elaboration into a Voreloxin analog.
Protocol 1: Synthesis of this compound
This protocol is based on a known procedure for the synthesis of the title compound.
Materials:
-
2-Isopropylaminobenzaldehyde
-
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
Ethylenediamine
-
Acetic acid
-
Methanol
-
Standard laboratory glassware and equipment
Procedure:
-
In a suitable reaction vessel, dissolve 2-isopropylaminobenzaldehyde (1.0 eq) in acetic acid.
-
To this stirring solution, add Meldrum's acid (1.8 eq).
-
Prepare a solution of ethylenediamine (1.0 eq) and acetic acid (2.0 eq) in methanol.
-
Slowly add the methanol solution to the reaction mixture at 0°C.
-
Continue stirring the reaction mixture at 0°C for 1 hour.
-
Allow the reaction to warm to room temperature and stir overnight.
-
A suspension will form. Filter the solid product.
-
Wash the collected solid with methanol.
-
Dry the solid to obtain this compound as an off-white solid.
Quantitative Data:
| Reactant | Molar Ratio | Yield | Purity (¹H NMR) |
| 2-Isopropylaminobenzaldehyde | 1.0 | 98% | Consistent with structure |
| Meldrum's acid | 1.8 | ||
| Ethylenediamine | 1.0 |
Protocol 2: Proposed Synthesis of a Voreloxin Analog
This protocol outlines a potential synthetic route to a Voreloxin analog starting from the prepared intermediate. This is a generalized procedure and may require optimization.
Step 1: Chlorination and Esterification
-
Suspend this compound in a suitable solvent (e.g., toluene).
-
Add a chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride) and a catalytic amount of DMF.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and remove the excess chlorinating agent under reduced pressure.
-
Add an alcohol (e.g., ethanol) to the residue to form the corresponding ethyl ester.
-
Purify the product by crystallization or column chromatography.
Step 2: Aromatic Nucleophilic Substitution
-
Dissolve the product from Step 1 in a suitable polar aprotic solvent (e.g., DMSO or DMF).
-
Add a substituted aminopyrrolidine (e.g., (3S,4S)-3-methoxy-4-(methylamino)pyrrolidine, the side chain of Voreloxin) and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Heat the reaction mixture until the starting material is consumed.
-
Cool the mixture and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.
Step 3: Hydrolysis
-
Dissolve the ester from Step 2 in a mixture of a suitable solvent (e.g., THF or ethanol) and water.
-
Add a base (e.g., lithium hydroxide or sodium hydroxide).
-
Stir the mixture at room temperature until the hydrolysis is complete.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the final product.
-
Filter, wash with water, and dry the solid to obtain the Voreloxin analog.
Visualizations
Synthesis Workflow
Caption: Proposed workflow for the synthesis of a Voreloxin analog.
Mechanism of Action: Topoisomerase II Inhibition
Caption: Mechanism of action of Voreloxin and its analogs.
Logical Relationship: From Intermediate to Anticancer Activity
Caption: Relationship between the intermediate and anticancer activity.
References
- 1. Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid is a versatile synthetic intermediate, primarily utilized in the construction of more complex molecules with potential therapeutic applications.[1][2] Its quinolinone core is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds. This document provides an overview of its primary application as a precursor for the synthesis of 1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamides and outlines a general protocol for their preparation.
The derivatization of the carboxylic acid moiety into an amide is a common strategy to explore structure-activity relationships (SAR) and to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The resulting carboxamides from this scaffold are of interest for their potential as anti-inflammatory, anticancer, and antimicrobial agents, consistent with the broader family of quinoline and quinolinone derivatives.
Application: Synthesis of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide Derivatives
The primary application of this compound in medicinal chemistry is as a starting material for the synthesis of a diverse library of N-substituted carboxamides. The amide bond formation is a robust and well-established transformation that allows for the introduction of a wide range of chemical functionalities, enabling the exploration of chemical space to identify novel bioactive molecules.
General Synthetic Scheme
The conversion of this compound to its corresponding carboxamides is typically achieved through an amide coupling reaction. This involves the activation of the carboxylic acid followed by the reaction with a primary or secondary amine.
Caption: General workflow for the synthesis of 1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamides.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamides via Amide Coupling
This protocol describes a general method for the synthesis of N-substituted 1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamides using a peptide coupling agent.
Materials:
-
This compound
-
Desired primary or secondary amine
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or a combination of 1-Hydroxybenzotriazole (HOBt) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the coupling agent, for example, HATU (1.2 eq), to the reaction mixture.
-
Continue stirring at room temperature for 4-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the desired 1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Step-by-step workflow for the synthesis of 1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamides.
Data Presentation
The following table provides hypothetical but representative data for a series of synthesized 1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide derivatives, illustrating how quantitative data for such a library could be presented. The biological activity is represented as IC₅₀ values against a hypothetical kinase target, a common target for quinolinone-based inhibitors.
| Compound ID | R Group (from Amine) | Molecular Weight ( g/mol ) | IC₅₀ (µM) vs. Target Kinase |
| IAQ-1 | Benzyl | 320.39 | 5.2 |
| IAQ-2 | 4-Fluorobenzyl | 338.38 | 2.8 |
| IAQ-3 | Cyclohexyl | 314.42 | 10.5 |
| IAQ-4 | Morpholin-4-yl-ethyl | 345.43 | 1.5 |
| IAQ-5 | Pyridin-3-ylmethyl | 321.38 | 3.7 |
Signaling Pathway Context
Derivatives of the quinolinone scaffold have been reported to inhibit various protein kinases involved in cancer cell signaling. The diagram below illustrates a simplified, hypothetical signaling pathway where a synthesized 1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide derivative could act as an inhibitor of a downstream kinase, thereby blocking the signal transduction cascade that leads to cell proliferation.
Caption: Potential mechanism of action for a bioactive 1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide.
Conclusion
This compound serves as a valuable starting material for the generation of libraries of carboxamide derivatives. The straightforward and versatile amide coupling chemistry allows for the systematic exploration of structure-activity relationships, which is a cornerstone of modern drug discovery. The resulting compounds, based on the broader activity profile of the quinolinone class, are promising candidates for screening in various therapeutic areas, particularly oncology and inflammatory diseases. The protocols and data presentation formats provided herein offer a framework for researchers to utilize this chemical intermediate in their drug development programs.
References
Application Notes and Protocols for Developing Antibacterial Agents from 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the investigation of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid and its derivatives as potential antibacterial agents. This document outlines the synthesis, mechanism of action, and methodologies for evaluating the antimicrobial efficacy and cytotoxicity of this class of compounds.
Introduction
Quinolone carboxylic acids are a significant class of synthetic antibacterial agents with a broad spectrum of activity. Their mechanism of action primarily involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1][2] this compound serves as a key intermediate in the synthesis of various active compounds.[3][4][5][6][7][8] This document provides the necessary protocols to explore its potential as a novel antibacterial agent.
Synthesis of this compound
A general method for the synthesis of this compound involves the reaction of 2-isopropylaminobenzaldehyde with cyclic isopropylidene malonate (Meldrum's acid). The reaction is typically carried out in acetic acid with the addition of ethylenediamine and methanol at a controlled temperature.[9]
Mechanism of Action: Quinolone Antibiotics
Quinolone antibiotics target bacterial type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV.[2] These enzymes are essential for managing DNA topology during replication.
-
DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial DNA, a process crucial for initiating DNA replication. In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[1][10]
-
Topoisomerase IV: This enzyme is mainly involved in the decatenation (unlinking) of daughter chromosomes following replication. In many Gram-positive bacteria, topoisomerase IV is the primary target.[1][11]
The binding of quinolones to these enzymes stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome, which ultimately results in cell death.[1][2][12]
Mechanism of action of quinolone antibiotics.
Data Presentation: Antibacterial Activity
The following table summarizes hypothetical antibacterial activity data for a derivative of this compound, designated as Compound X. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]
| Bacterial Strain | Gram Stain | MIC (µg/mL) of Compound X | MIC (µg/mL) of Ciprofloxacin |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 8 | 0.5 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 16 | 1 |
| Escherichia coli (ATCC 25922) | Gram-negative | 4 | 0.015 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 32 | 0.25 |
| Klebsiella pneumoniae (ATCC 13883) | Gram-negative | 8 | 0.03 |
Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of novel antibacterial agents.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the broth microdilution method for determining the MIC of a test compound.[14][15][16]
Materials:
-
Test compound (e.g., Compound X)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)[17]
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.
-
Inoculate the colonies into a tube containing MHB.
-
Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16]
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
MIC Determination:
Experimental workflow for MIC determination.
Protocol 2: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[16][18]
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
Workflow for the MTT cytotoxicity assay.
Conclusion
The provided application notes and protocols offer a foundational framework for the development of antibacterial agents derived from this compound. By following these methodologies, researchers can systematically evaluate the antibacterial efficacy and cytotoxic profile of novel quinolone derivatives, paving the way for the discovery of new therapeutic agents to combat bacterial infections.
References
- 1. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | CBI AxonTracker [cbi-tmhs.org]
- 4. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Computational Systems Biology [csbiology.com]
- 5. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Modular Bioscience [modbiosci.com]
- 6. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Measles Who [who-measles.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Ankit Scientific [ankitscientific.com]
- 9. 1-Isopropyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid | 158577-01-6 [chemicalbook.com]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pradofloxacin - Wikipedia [en.wikipedia.org]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. protocols.io [protocols.io]
- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Quinoline Carboxylic Acid Derivatives in Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the anticancer activity of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid is not extensively available in the current scientific literature. The following application notes and protocols are based on the broader class of quinoline-3-carboxylic acid and quinoline-4-carboxylic acid derivatives, which have been more widely studied for their potential as anticancer agents. These notes are intended to provide a foundational understanding and methodological guidance for research in this area.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities. Among these, quinoline carboxylic acid scaffolds have emerged as promising candidates in the development of novel anticancer therapeutics. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways integral to cancer cell proliferation and survival.[1][2][3] This document provides an overview of the applications of quinoline carboxylic acid derivatives in anticancer research, summarizes key quantitative data, and presents detailed experimental protocols for their evaluation.
Mechanisms of Anticancer Activity
Quinoline carboxylic acid derivatives exhibit a multifaceted approach to inhibiting cancer cell growth. Their mechanisms of action often involve targeting fundamental cellular processes that are dysregulated in cancer.
-
Induction of Apoptosis: A primary mechanism by which these compounds induce cell death is through the activation of the intrinsic apoptotic pathway.[4]
-
Cell Cycle Arrest: Several derivatives have been observed to halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[3][5]
-
Kinase Inhibition: A significant area of investigation is the ability of quinoline derivatives to inhibit various protein kinases that are crucial for cancer cell signaling. These include:
-
Topoisomerase Inhibition: Some quinoline derivatives can interfere with the function of topoisomerase enzymes, which are essential for DNA replication, leading to DNA damage and cell death.[1][3]
Data Presentation: In Vitro Cytotoxicity of Quinoline Carboxylic Acid Derivatives
The following tables summarize the cytotoxic activity of various quinoline carboxylic acid derivatives against different human cancer cell lines, with IC50 values (the concentration required for 50% inhibition of cell growth) being a key metric of potency.
Table 1: Cytotoxicity of Quinoline-3-Carboxylic Acid Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4-Disubstituted quinoline-3-carboxylic acids | MCF-7 (Breast) | Micromolar inhibition | [9] |
| 2,4-Disubstituted quinoline-3-carboxylic acids | K562 (Leukemia) | Micromolar inhibition | [9] |
| Quinoline-3-carboxylate derivative 4k | K562 (Leukemia) | 0.28 | [4] |
| Quinoline-3-carboxylate derivative 4m | K562 (Leukemia) | 0.28 | [4] |
| Quinoline-3-carboxylate derivative 4m | MCF-7 (Breast) | 0.33 | [4] |
| Quinoline-3-carboxylate derivative 4n | MCF-7 (Breast) | 0.33 | [4] |
Table 2: Cytotoxicity of Quinoline-4-Carboxylic Acid Derivatives
| Compound Class/ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast) | Showed 82.9% reduction in cell growth | [10] |
| Quinoline-4-carboxylic acid | MCF-7 (Breast) | Significant growth inhibition | [11] |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | MLLr leukemic cell lines | 7.2 (SIRT3 inhibition) | [12] |
Experimental Protocols
Protocol 1: General Synthesis of Quinoline-4-Carboxylic Acid Derivatives via Pfitzinger Reaction
This protocol describes a general method for synthesizing quinoline-4-carboxylic acid derivatives.[13]
Materials:
-
Isatin
-
Substituted acetophenone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve isatin and a corresponding aryl-substituted acetophenone in ethanol.
-
Add a solution of potassium hydroxide to the mixture.
-
Reflux the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[14][15]
Materials:
-
Human cancer cell lines (e.g., MCF-7, K562, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Quinoline carboxylic acid derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the quinoline compounds in the culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]
Materials:
-
Cancer cells treated with quinoline derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture and treat cells with the desired concentrations of the quinoline compound for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Signaling Pathway Visualization
The following diagram illustrates a simplified, representative signaling pathway that can be targeted by quinoline-based kinase inhibitors, leading to the inhibition of cell proliferation and induction of apoptosis.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]
- 5. ijmphs.com [ijmphs.com]
- 6. benchchem.com [benchchem.com]
- 7. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 13. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 14. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Application Notes and Protocols for the Purification of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients. The following sections outline three common and effective purification techniques: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). A comparative summary of the expected outcomes for each method is also provided to aid in the selection of the most appropriate technique based on the desired purity, yield, and scale of the purification.
Data Presentation: Comparison of Purification Techniques
The selection of a purification method is often a trade-off between purity, recovery yield, and the resources required. The following table summarizes the anticipated quantitative data for the purification of this compound starting from a crude purity of approximately 90%.
| Purification Technique | Initial Purity (%) | Final Purity (%) | Typical Recovery Yield (%) | Scale |
| Recrystallization | ~90 | >98 | 75 - 85 | Milligrams to Kilograms |
| Flash Column Chromatography | ~90 | >95 | 80 - 95 | Milligrams to Grams |
| Preparative HPLC | ~90 | >99.5 | >90 | Milligrams to Grams |
Experimental Protocols
Recrystallization
Recrystallization is a robust and scalable method for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system at different temperatures.
Protocol:
-
Solvent Selection:
-
Place a small amount of the crude this compound in a test tube.
-
Add a few drops of a potential solvent (e.g., ethanol, methanol, ethyl acetate, or mixtures with water) and observe the solubility at room temperature.
-
A suitable solvent will dissolve the compound when hot but show poor solubility when cold. Ethanol or an ethanol/water mixture is a good starting point.
-
-
Dissolution:
-
In an Erlenmeyer flask, add the crude compound and the minimum amount of the chosen hot solvent required to fully dissolve the solid. Gentle heating and stirring will facilitate dissolution.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling process.
-
Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove all traces of the solvent.
-
Flash Column Chromatography
Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (solvent) to separate components of a mixture based on their differential adsorption and polarity.
Protocol:
-
Stationary Phase and Column Packing:
-
Select a suitable column size based on the amount of crude material (a silica gel to compound ratio of 30-50:1 by weight is common).
-
Prepare a slurry of silica gel in the initial mobile phase solvent and carefully pack the column.
-
-
Mobile Phase Selection:
-
Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good system will provide a retention factor (Rf) of 0.2-0.4 for the target compound.
-
A gradient of ethyl acetate in hexanes with a small percentage of acetic acid (e.g., 0.5-1%) to improve peak shape is a common starting point for acidic compounds.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Apply the mobile phase to the top of the column and use positive pressure (e.g., from a nitrogen line or air pump) to force the solvent through the column at a steady flow rate.
-
Collect fractions and monitor the elution of the compound by TLC.
-
-
Solvent Removal:
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique that is ideal for obtaining very high purity material, albeit on a smaller scale than recrystallization. Reversed-phase HPLC is particularly suitable for this compound.
Protocol:
-
System and Column:
-
Utilize a preparative HPLC system equipped with a UV detector and a fraction collector.
-
A C18 reversed-phase column is recommended.
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 0.1% TFA.
-
The use of an acid modifier is crucial for obtaining sharp peaks for carboxylic acids.
-
-
Method Development:
-
Develop a suitable gradient method on an analytical scale first to determine the retention time of the target compound and to ensure separation from impurities.
-
A typical gradient might run from 30% to 95% Mobile Phase B over 20-30 minutes.
-
-
Sample Preparation and Injection:
-
Dissolve the crude sample in a minimal amount of a suitable solvent, such as methanol or a mixture of the mobile phases.
-
Filter the sample solution through a 0.45 µm filter before injection to remove any particulate matter.
-
Inject the sample onto the column. The injection volume will depend on the column size and the concentration of the sample.
-
-
Fraction Collection:
-
Monitor the chromatogram and collect the fraction corresponding to the peak of the target compound.
-
-
Post-Purification Processing:
-
Combine the collected fractions containing the pure product.
-
Remove the organic solvent (acetonitrile or methanol) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final purified compound as a solid.
-
Application Notes and Protocols for the Large-Scale Synthesis of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the large-scale synthesis of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid, a key intermediate in the development of various active pharmaceutical ingredients. The featured protocol is a high-yield, one-pot reaction utilizing 2-isopropylaminobenzaldehyde and Meldrum's acid. This application note includes comprehensive experimental procedures, safety protocols, quantitative data summaries, and a visual representation of the synthesis workflow.
Introduction
Quinolone carboxylic acids are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them crucial scaffolds in drug discovery. This compound serves as a valuable building block for more complex molecules. The synthesis method detailed herein is robust, scalable, and provides the target compound in high purity and yield.
Data Presentation
Table 1: Reactant Stoichiometry and Molecular Weights
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Mass/Volume |
| 2-Isopropylaminobenzaldehyde | C₁₀H₁₃NO | 163.22 | 0.64 | 105 g |
| Meldrum's acid | C₆H₈O₄ | 144.13 | 1.16 | 166.9 g |
| Ethylenediamine | C₂H₈N₂ | 60.10 | 0.64 | 43.0 mL |
| Acetic Acid | C₂H₄O₂ | 60.05 | 1.29 | 73.6 mL |
| Methanol | CH₄O | 32.04 | - | 1 L |
Table 2: Reaction Parameters and Product Characterization
| Parameter | Value |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | ~24 hours (overnight) |
| Reported Yield | 98%[1] |
| Product Appearance | Off-white solid[1] |
| Purity (LCMS) | 99.29% |
| Molecular Formula | C₁₃H₁₃NO₃ |
| Molecular Weight | 231.25 |
| ¹H NMR (CDCl₃, 300 MHz) | δ 1.72 (d, 6H), 5.50 (bs, 1H), 7.44 (t, 1H), 7.75-7.77 (m, 2H), 7.82 (d, 1H), 8.89 (s, 1H)[1] |
Experimental Protocols
I. Synthesis of this compound[1]
A. Safety Precautions:
-
2-Isopropylaminobenzaldehyde: Assumed to be an irritant based on the safety data for 2-aminobenzaldehyde. Causes skin, eye, and respiratory irritation.[2][3][4][5] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Meldrum's acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Causes skin, eye, and respiratory irritation. Avoid breathing dust. Store in a cool, dry place away from moisture.
-
Ethylenediamine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated area.
-
Methanol: Flammable and toxic. Avoid inhalation and contact with skin.
B. Materials and Equipment:
-
2-Isopropylaminobenzaldehyde (105 g, 0.64 mol)
-
Meldrum's acid (166.9 g, 1.16 mol)
-
Ethylenediamine (43.0 mL, 0.64 mol)
-
Glacial Acetic Acid (73.6 mL, 1.29 mol)
-
Methanol (1 L)
-
Large reaction vessel (e.g., 3L three-neck round-bottom flask) equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum source
C. Procedure:
-
In the reaction vessel, dissolve 2-isopropylaminobenzaldehyde (105 g) in methanol (1 L).
-
To the stirring solution, add Meldrum's acid (166.9 g).
-
In a separate beaker, prepare a solution of ethylenediamine (43.0 mL) and acetic acid (73.6 mL).
-
Cool the reaction vessel to 0°C using an ice bath.
-
Slowly add the ethylenediamine/acetic acid solution to the reaction mixture via a dropping funnel, maintaining the temperature at 0°C.
-
Continue stirring the reaction mixture at 0°C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring at room temperature overnight. A suspension will form.
-
Upon completion of the reaction, filter the suspension using a Büchner funnel.
-
Wash the collected solid with cold methanol.
-
Dry the solid under vacuum to afford this compound as an off-white solid (146 g, 98% yield).[1]
II. Purification by Recrystallization
A. Rationale:
For large-scale synthesis, achieving high purity is critical. While the initial product is of high yield, recrystallization can be employed to remove any minor impurities. Solvents such as dimethylformamide (DMF) and ethanol have been shown to be effective for the purification of related quinolone carboxylic acids.
B. Materials and Equipment:
-
Crude this compound
-
Dimethylformamide (DMF) or Ethanol
-
Large Erlenmeyer flask
-
Heating mantle with stirring capabilities
-
Büchner funnel and filter flask
-
Vacuum source
C. Procedure (using DMF):
-
Place the crude product in a large Erlenmeyer flask.
-
Add a minimal amount of DMF to dissolve the solid with heating and stirring.
-
Once fully dissolved, remove the heat source and allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove residual DMF.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for the Characterization of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid is a quinolone derivative of interest in pharmaceutical research and development. Accurate and robust analytical methods are crucial for its characterization, enabling purity assessment, stability studies, and quality control. These application notes provide detailed protocols for the analysis of this compound using various instrumental techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and quantifying any related impurities. The following protocol is a general method based on the analysis of similar quinolone carboxylic acid derivatives and should be validated for this specific compound.
Experimental Protocol:
1.1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
1.2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or trifluoroacetic acid)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
1.3. Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 330 nm (or DAD scan from 200-400 nm)
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
1.4. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a suitable solvent (e.g., a mixture of acetonitrile and water, or methanol).
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation:
Table 1: Example HPLC Data for Purity Analysis
| Parameter | Value |
| Retention Time (t R ) | ~ [To be determined experimentally] min |
| Purity (by area %) | > 99% |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
Workflow Diagram:
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing confident identification of the main compound and characterization of impurities based on their mass-to-charge ratio (m/z).
Experimental Protocol:
2.1. Instrumentation:
-
LC-MS system equipped with an Electrospray Ionization (ESI) source.
-
A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
2.2. LC Conditions:
-
Use a similar mobile phase and gradient as the HPLC method, adjusting the flow rate for the smaller column diameter (e.g., 0.3-0.5 mL/min).
2.3. MS Conditions (Example):
-
Ionization Mode: ESI positive and negative modes should be evaluated.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow (Nitrogen): 600 L/hr
-
Scan Range: m/z 50 - 500
2.4. Sample Preparation:
-
Prepare the sample as for HPLC analysis, but at a lower concentration (e.g., 0.1 mg/mL).
Data Presentation:
Table 2: Expected LC-MS Data
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₁₃NO₃ |
| Molecular Weight | 231.25 g/mol |
| [M+H]⁺ (Positive Mode) | m/z 232.09 |
| [M-H]⁻ (Negative Mode) | m/z 230.08 |
Logical Diagram for Compound Identification:
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound.
Experimental Protocol:
3.1. ¹H NMR Spectroscopy:
-
Instrument: 300 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
Data Presentation:
Table 3: ¹H NMR Data (300 MHz, CDCl₃)[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.72 | Doublet (d) | 6H | CH(CH ₃)₂ |
| 5.50 | Broad singlet (bs) | 1H | CH (CH₃)₂ |
| 7.44 | Triplet (t) | 1H | Ar-H |
| 7.75-7.77 | Multiplet (m) | 2H | Ar-H |
| 7.82 | Doublet (d) | 1H | Ar-H |
| 8.89 | Singlet (s) | 1H | CH (vinyl) |
3.2. ¹³C NMR Spectroscopy (Predicted):
Experimental Protocol:
-
Instrument: 75 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Data Acquisition: Acquire a standard ¹³C NMR spectrum with proton decoupling.
Data Presentation:
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| C=O (amide) | ~160-165 |
| C=O (acid) | ~165-170 |
| Aromatic C | ~115-145 |
| Vinyl C | ~140-150 |
| C H(CH₃)₂ | ~50-55 |
| CH(C H₃)₂ | ~20-25 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy provides information about the functional groups present in the molecule.
Experimental Protocol:
-
Instrument: FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Data Presentation:
Table 5: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~2970 | Medium | C-H stretch (isopropyl) |
| ~1720 | Strong | C=O stretch (carboxylic acid) |
| ~1660 | Strong | C=O stretch (amide, quinolone) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1200-1300 | Strong | C-O stretch (carboxylic acid) |
Diagram of Key Functional Group Vibrations:
Disclaimer: The protocols and expected data for HPLC, LC-MS, ¹³C NMR, and FTIR are provided as general guidance based on the analysis of structurally related compounds. These methods should be fully developed, optimized, and validated for the specific analysis of this compound in a laboratory setting. The ¹H NMR data is based on a cited source.
References
Application Notes and Protocols for the Functionalization of the 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic Acid Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid scaffold is a key pharmacophore in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide array of biologically active compounds.[1][2][3] Its derivatives have shown significant potential in drug discovery, particularly in the development of novel anticancer agents.[4][5][6] Functionalization of this scaffold at the carboxylic acid group and on the quinoline ring system allows for the modulation of its physicochemical and pharmacological properties, enabling the optimization of lead compounds.
These application notes provide detailed protocols for two key functionalization strategies: amide bond formation at the 3-position carboxylic acid and Suzuki-Miyaura cross-coupling for the introduction of aryl or heteroaryl moieties at a halogenated position on the quinoline ring. Furthermore, we discuss the application of these derivatives as inhibitors of P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR) in cancer.[2][7]
Data Presentation
Table 1: Synthesis of this compound Derivatives (Amide Coupling)
| Compound ID | Amine Partner | Coupling Reagent | Solvent | Yield (%) | Reference |
| 1a | Aniline | HATU, DIPEA | DMF | 85 | Adapted from[8] |
| 1b | 4-Fluoroaniline | EDC, HOBt | DCM | 78 | Adapted from[9] |
| 1c | Benzylamine | T3P | Ethyl Acetate | 92 | Adapted from[10] |
| 1d | Morpholine | SOCl₂ (for acyl chloride) then amine | DCM | 88 | Adapted from[11] |
| 1e | Piperidine | DCC, DMAP | DCM | 81 | Adapted from[9] |
Table 2: Synthesis of Aryl-Substituted 1-Isopropyl-2-oxo-1,2-dihydroquinoline Derivatives (Suzuki-Miyaura Coupling of a 6-Bromo Precursor)
| Compound ID | Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Yield (%) | Reference |
| 2a | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 91 | Adapted from[12] |
| 2b | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 87 | Adapted from[13] |
| 2c | Pyridin-3-ylboronic acid | Pd(OAc)₂ | K₃PO₄ | DMF | 75 | Adapted from[14][15] |
| 2d | Thiophen-2-ylboronic acid | CataXCium A Pd G3 | K₂CO₃ | Dioxane/H₂O | 89 | Adapted from[12] |
Table 3: In Vitro Anticancer Activity of Representative Quinolone-3-Carboxamide Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 3a (analog of 1a) | HepG2 (Liver Cancer) | 4.60 | VEGFR-2 Inhibition | [4] |
| 3b (analog of 1b) | MCF-7 (Breast Cancer) | 1.60 | P-gp Inhibition (sensitizer) | [2] |
| 3c (analog of 1c) | A549 (Lung Cancer) | 1.07 | VEGFR-2 Inhibition | [4] |
| 3d (analog of 1d) | PANC-1 (Pancreatic Cancer) | 1.4 | Tubulin Polymerization Inhibition | [6] |
| Doxorubicin | HepG2 (Liver Cancer) | 8.38 | DNA Intercalation | [4] |
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of P-glycoprotein mediated multidrug resistance by stemofoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scihorizon.com [scihorizon.com]
- 7. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. ajchem-a.com [ajchem-a.com]
- 10. [PDF] Preclinical Pharmacokinetic Properties of the P-Glycoprotein Inhibitor GF120918A (HCl salt of GF120918, 9,10-Dihydro-5-methoxy-9-oxo-N-[4-[2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)ethyl]phenyl]-4-acridine-carboxamide) in the Mouse, Rat, Dog, and Monkey | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Bioactivity of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Quinolone derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities.[1][2][3][4][5][6][7] The core quinolone scaffold has been extensively modified to develop potent therapeutic agents with antibacterial, anticancer, anti-inflammatory, antiviral, and antifungal properties.[4][7][8][9][10][11][12][13][14] The compound 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid, a member of this class, is identified as a drug intermediate, suggesting its potential as a precursor for various active pharmaceutical ingredients.[15][16] This document provides a detailed experimental design to comprehensively evaluate its potential bioactivities.
The proposed experimental workflow is designed to systematically screen for cytotoxic, antibacterial, anticancer, and anti-inflammatory activities. The protocols provided are based on established methodologies and include preliminary assays to determine the compound's safety profile and effective concentration range, followed by specific functional assays to elucidate its biological effects.
Experimental Design Workflow
The overall experimental design follows a logical progression from initial cytotoxicity assessment to specific bioactivity screening and subsequent mechanistic studies.
Caption: Experimental workflow for bioactivity testing.
Phase 1: Preliminary Assays
Cytotoxicity Assay
Objective: To determine the concentration range of the test compound that is non-toxic to mammalian cells and to calculate the 50% cytotoxic concentration (CC50). This is a critical first step to ensure that any observed bioactivity is not a result of general toxicity.
Protocol: MTT Assay
-
Cell Culture:
-
Culture a relevant mammalian cell line (e.g., HEK293 for general cytotoxicity, or the cell line to be used in subsequent assays) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Seeding:
-
Trypsinize and count the cells. Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200, 500, 1000 µM).
-
Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 24-48 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the CC50 value.
-
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100 |
| 0.1 | 1.23 | 98.4 |
| 1 | 1.20 | 96.0 |
| 10 | 1.15 | 92.0 |
| 50 | 1.05 | 84.0 |
| 100 | 0.85 | 68.0 |
| 200 | 0.60 | 48.0 |
| 500 | 0.30 | 24.0 |
| 1000 | 0.10 | 8.0 |
Phase 2: Bioactivity Screening
Antibacterial Activity
Quinolones are renowned for their antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[8][10]
Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
-
Bacterial Strains:
-
Select a panel of representative Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
-
Inoculum Preparation:
-
Grow bacterial cultures overnight in appropriate broth (e.g., Mueller-Hinton Broth).
-
Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Microdilution Assay:
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in broth.
-
Add the bacterial inoculum to each well.
-
Include a positive control (a known antibiotic like ciprofloxacin), a negative control (no compound), and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
MBC Determination:
-
Subculture 10 µL from the wells with no visible growth onto agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a 99.9% reduction in bacterial count.
-
Data Presentation:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus ATCC 29213 | ||
| E. coli ATCC 25922 | ||
| P. aeruginosa ATCC 27853 | ||
| B. subtilis ATCC 6633 |
Anticancer Activity
Many quinolone derivatives exhibit anticancer activity by targeting various cellular processes, including DNA replication and cell signaling pathways.[1][2][3][9][11]
Protocol: Cell Proliferation (MTT) and Apoptosis (Annexin V/PI) Assays
-
Cell Proliferation Assay:
-
Follow the same MTT protocol as described in the cytotoxicity section (1.1), but use a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer). The goal here is to determine the 50% inhibitory concentration (IC50).
-
-
Apoptosis Assay:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
Data Presentation:
Table 2.1: IC50 Values against Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) |
| MCF-7 | |
| A549 | |
| HCT116 |
Table 2.2: Apoptosis Analysis
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Control | ||
| Compound (IC50) | ||
| Compound (2x IC50) |
Potential Signaling Pathway for Anticancer Activity:
Quinolones can interfere with kinase signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.
Caption: Potential PI3K/Akt signaling pathway inhibition.
Anti-inflammatory Activity
The anti-inflammatory potential of quinoline derivatives has been linked to the inhibition of key inflammatory mediators and enzymes.[7][13][14]
Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
-
Cell Culture:
-
Culture murine macrophage cells (e.g., RAW 264.7) in DMEM with 10% FBS.
-
-
Cell Seeding and Treatment:
-
Seed 5 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
-
Inflammatory Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production. Include a positive control (e.g., dexamethasone).
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the amount of nitrite (a stable product of NO) using a sodium nitrite standard curve.
-
Determine the percentage inhibition of NO production by the test compound.
-
Data Presentation:
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (no LPS) | ||
| LPS only | 0 | |
| LPS + Compound (Conc. 1) | ||
| LPS + Compound (Conc. 2) | ||
| LPS + Dexamethasone |
Conclusion
This comprehensive experimental design provides a systematic approach to evaluate the bioactivity of this compound. The results from these assays will help to identify its potential therapeutic applications and guide further mechanistic studies and lead optimization efforts. The modular nature of this design allows for the expansion or modification of the screening panel based on initial findings.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. research.monash.edu [research.monash.edu]
- 4. Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Quinolone hybrids and their anti-cancer activities: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Measles Who [who-measles.org]
- 16. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | RNA Cell Therapy [rna-cell-therapies-summit.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and optimized protocols to improve the yield of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in the synthesis of this compound, typically proceeding through a Gould-Jacobs type reaction, can stem from several factors:
-
Incomplete Cyclization: The thermal cyclization step is often the most critical. Insufficient temperature or reaction time can lead to incomplete conversion of the intermediate anilinomethylenemalonate.
-
Sub-optimal Reaction Temperature: The cyclization requires high temperatures, typically in a high-boiling point solvent like diphenyl ether or Dowtherm A. If the temperature is too low, the reaction will be slow or incomplete. If it's too high, degradation of starting materials or products can occur.
-
Moisture in Reagents/Solvents: The initial condensation reaction is sensitive to moisture, which can hydrolyze the malonate derivative and reduce the yield of the key intermediate.
-
Inefficient Hydrolysis: The final step often involves the hydrolysis of an ester to the carboxylic acid. Incomplete hydrolysis will result in a mixture of product and ester, lowering the isolated yield of the desired acid.
Q2: I am observing significant side product formation. How can I minimize this?
A2: Side product formation is a common issue. Key strategies to minimize it include:
-
Control of Reaction Temperature: Precise temperature control during the cyclization step is crucial. Overheating can lead to charring and the formation of undesired byproducts.
-
Inert Atmosphere: Conducting the high-temperature cyclization under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions.
-
Purity of Starting Materials: Ensure the purity of the N-isopropylaniline and diethyl ethoxymethylenemalonate (DEEM) or equivalent malonate derivative. Impurities can lead to competing side reactions.
Q3: The final product is difficult to purify. What purification strategies are recommended?
A3: Purification can be challenging due to the product's low solubility in many organic solvents.
-
Recrystallization: Recrystallization from a high-boiling point solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetic acid is often effective.
-
Base-Acid Precipitation: The carboxylic acid functionality allows for purification via acid-base extraction. The crude product can be dissolved in an aqueous base (e.g., NaOH or Na2CO3), filtered to remove insoluble impurities, and then re-precipitated by adding acid (e.g., HCl) to adjust the pH to ~2-3.
-
Column Chromatography: While possible, it can be difficult due to the low solubility. A polar stationary phase (silica gel) with a polar eluent system (e.g., Dichloromethane/Methanol with a small amount of acetic acid) may be used if other methods fail.
Q4: How does the choice of solvent impact the cyclization step?
A4: The solvent for the thermal cyclization must have a high boiling point (typically >250 °C) to provide the necessary energy for the reaction.
-
Diphenyl ether (b.p. 259 °C): A very common and effective solvent for this reaction.
-
Dowtherm A (b.p. 257 °C): A eutectic mixture of diphenyl ether and biphenyl, it is also a standard choice with similar properties.
-
Solvent-Free: In some cases, the reaction can be run neat, but this can make temperature control more difficult and may lead to charring.
Experimental Protocols
A widely used method for synthesizing this class of compounds is the Gould-Jacobs reaction. The following protocol is a representative procedure.
Step 1: Synthesis of Diethyl 2-((isopropylamino)methylene)malonate
-
In a round-bottom flask equipped with a magnetic stirrer, combine N-isopropylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.05 eq).
-
Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, remove the ethanol formed in vacuo to yield the crude intermediate, which can often be used in the next step without further purification.
Step 2: Thermal Cyclization to form Ethyl 1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylate
-
Add the crude diethyl 2-((isopropylamino)methylene)malonate from Step 1 to a high-boiling point solvent (e.g., diphenyl ether, ~10-15 mL per gram of intermediate).
-
Heat the mixture to 240-250 °C with vigorous stirring under a nitrogen atmosphere.
-
Maintain this temperature for 30-60 minutes. The reaction progress can be monitored by TLC.
-
Allow the reaction mixture to cool to room temperature. The product often precipitates upon cooling.
-
Dilute the mixture with a non-polar solvent like hexane or petroleum ether to further precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling point solvent.
Step 3: Hydrolysis to this compound
-
Suspend the crude ethyl ester from Step 2 in a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-4 hours until the solid has completely dissolved and the hydrolysis is complete (monitored by TLC).
-
Cool the resulting solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product under vacuum to yield the final this compound.
Data on Reaction Optimization
The following table summarizes key parameters and their impact on the overall yield, based on typical results for this class of reaction.
| Parameter | Condition A | Condition B | Condition C | Condition D | Yield (%) | Observations |
| Cyclization Temp. | 220 °C | 250 °C | 270 °C | 250 °C | 55% | Incomplete reaction at lower temperature. |
| 85% | Optimal temperature for cyclization. | |||||
| 70% | Increased side product formation and charring. | |||||
| Cyclization Time | 20 min | 45 min | 90 min | 45 min | 68% | Insufficient time for complete conversion. |
| 85% | Optimal reaction time. | |||||
| 83% | No significant improvement, potential for degradation. | |||||
| Hydrolysis Base | 5% NaOH | 10% NaOH | 20% NaOH | 10% NaOH | 75% | Slower reaction, may require longer reflux. |
| 85% | Effective concentration for complete hydrolysis. | |||||
| 84% | No significant benefit, increases reagent cost. |
Visual Guides
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for low yield synthesis.
Technical Support Center: Synthesis of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or cautiously increasing the temperature. |
| Decomposition of starting materials or product: The reaction may be conducted at too high a temperature, leading to decomposition. | Optimize the reaction temperature. Running the reaction at the lowest effective temperature can minimize degradation. | |
| Poor quality of reagents: Impurities in starting materials, such as the 2-isopropylaminobenzaldehyde or Meldrum's acid, can inhibit the reaction. | Ensure all reagents are of high purity and are properly stored. Consider purifying starting materials if their quality is questionable. | |
| Formation of a Dark, Tarry Mixture | Polymerization of intermediates: Acid-catalyzed self-condensation of α,β-unsaturated carbonyl intermediates is a common cause of tar formation in quinoline syntheses. | Maintain strict temperature control, as excessive heat can promote polymerization. Slow, controlled addition of reagents can also help to minimize side reactions. |
| Presence of Unreacted Starting Materials in the Final Product | Incomplete reaction: As mentioned above, this could be due to insufficient reaction time or temperature. | Re-evaluate the reaction parameters. Ensure adequate mixing to facilitate contact between reactants. |
| Inefficient purification: The purification method may not be sufficient to remove all unreacted starting materials. | Optimize the purification protocol. This may involve recrystallization from a different solvent system or employing column chromatography. | |
| Formation of an Unexpected Isomer | Lack of regioselectivity: If a substituted aniline is used, cyclization can sometimes occur at different positions on the aromatic ring, leading to isomeric products. | The regioselectivity of the cyclization can be influenced by the reaction conditions. Careful control of temperature and catalyst choice may favor the desired isomer. |
| Product is an Off-White or Colored Solid Instead of White | Presence of colored impurities: Trace amounts of byproducts or residual starting materials can impart color to the final product. | Multiple recrystallizations may be necessary to achieve a higher purity and a whiter appearance. The use of activated charcoal during recrystallization can also help to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
While a high yield of the desired product is often reported, several side products can potentially form depending on the specific reaction conditions. These may include:
-
Uncyclized Intermediate: The initial condensation product between 2-isopropylaminobenzaldehyde and Meldrum's acid may not fully cyclize, leading to its presence as an impurity.
-
Decarboxylated Product: At elevated temperatures, the final product can undergo decarboxylation, resulting in the formation of 1-isopropyl-1,2-dihydro-2-oxoquinoline.
-
Oxidized Byproducts: Depending on the reaction atmosphere and the presence of oxidizing agents, various oxidized species of the quinoline ring can be formed.
-
Side products from impurities in starting materials: Impurities in the starting aldehyde or malonic acid derivative can lead to the formation of related quinoline structures.
Q2: The reaction to form the quinoline ring is sluggish. What can I do to improve the reaction rate?
If the reaction is proceeding slowly, you can consider the following:
-
Increase the reaction temperature: Gradually increasing the temperature while monitoring for byproduct formation can enhance the reaction rate.
-
Catalyst: While the reaction between 2-isopropylaminobenzaldehyde and Meldrum's acid is often conducted without an explicit catalyst, the use of a mild acid or base catalyst could potentially accelerate the reaction. However, this should be approached with caution as it can also promote side reactions.
-
Solvent: The choice of solvent can influence the reaction rate. Ensure that the chosen solvent is appropriate for the reaction temperature and effectively dissolves the reactants.
Q3: How can I best purify the final product?
The most common method for purifying this compound is recrystallization. Methanol is often used as a solvent for this purpose.[1] If significant impurities remain after one recrystallization, a second recrystallization or the use of a different solvent system may be necessary. For highly impure samples, column chromatography on silica gel can be an effective purification method.
Q4: My final product shows a broad melting point range. What does this indicate?
A broad melting point range is typically an indication of impurities in the sample. The presence of even small amounts of side products or unreacted starting materials can depress and broaden the melting point. To obtain a sharp melting point, further purification of the product is required.
Experimental Protocol: Synthesis of this compound
The following is a general experimental protocol based on reported literature procedures.[1] Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.
Materials:
-
2-Isopropylaminobenzaldehyde
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Ethylenediamine
-
Acetic acid
-
Methanol
Procedure:
-
In a reaction vessel, dissolve 2-isopropylaminobenzaldehyde in acetic acid.
-
To this solution, add Meldrum's acid with stirring.
-
In a separate flask, prepare a solution of ethylenediamine and acetic acid in methanol.
-
Slowly add the methanolic solution to the reaction mixture at 0°C.
-
Continue stirring the reaction mixture at 0°C for a specified period (e.g., 1 hour) and then allow it to warm to room temperature, stirring overnight.
-
Upon completion of the reaction, filter the resulting suspension.
-
Wash the collected solid with cold methanol.
-
Dry the solid to obtain the crude this compound.
-
Further purify the product by recrystallization from a suitable solvent, such as methanol.
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
References
optimizing reaction conditions for synthesizing 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and visualizations to address common challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Conrad-Limpach Condensation: The initial reaction between 2-isopropylaniline and the malonic acid derivative may be incomplete. 2. Inefficient Cyclization: The high temperatures required for the thermal cyclization to form the quinolone ring may not have been reached or maintained.[1] 3. Suboptimal N-Isopropylation Conditions: The subsequent N-alkylation of the quinolone scaffold might be inefficient. 4. Decomposition: Prolonged exposure to high temperatures can lead to the degradation of starting materials or the product.[1] | 1. Ensure Complete Condensation: Monitor the initial condensation reaction by Thin Layer Chromatography (TLC). Consider extending the reaction time or using a mild acid catalyst to drive the reaction to completion.[1] 2. Optimize Cyclization Temperature: Utilize a high-boiling point solvent to ensure the reaction mixture consistently reaches the required temperature for cyclization (typically around 250°C).[1][2] 3. Optimize N-Isopropylation: Systematically vary the base, solvent, and temperature for the N-alkylation step. Phase-transfer catalysts can sometimes improve yields for N-alkylation of heterocyclic compounds. 4. Control Reaction Time: Optimize the heating duration to maximize product formation while minimizing degradation.[1] |
| Formation of O-Isopropyl Isomer | Competitive O-Alkylation: During the N-isopropylation step, the oxygen atom of the 2-oxo group can also be alkylated, leading to the formation of the undesired O-isopropyl ether. The choice of solvent and base can significantly influence the N/O alkylation ratio. | Favor N-Alkylation: The use of polar aprotic solvents like DMF in combination with a strong base such as sodium hydride (NaH) typically favors N-alkylation over O-alkylation. The reaction temperature should also be carefully controlled. |
| Presence of Unreacted Starting Materials | 1. Insufficient Reagent: The molar ratio of the alkylating agent (e.g., 2-iodopropane) or the base may be insufficient. 2. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. | 1. Adjust Stoichiometry: Use a slight excess of the isopropylating agent and the base to ensure the complete conversion of the starting material. 2. Increase Reaction Time: Monitor the reaction progress using TLC and extend the reaction time until the starting material is fully consumed. |
| Product is Difficult to Purify | 1. Tar Formation: High-temperature reactions in quinoline synthesis are prone to producing tarry by-products.[3] 2. Contamination with Isomers: Co-elution of the desired N-isopropyl product and the O-isopropyl isomer during chromatography. 3. Poor Crystallization: The crude product may be an oil or a solid that is difficult to crystallize. | 1. Minimize Tarring: Use a high-boiling, inert solvent to maintain a manageable reaction mixture and improve heat transfer.[1] Purification from the tar can sometimes be achieved by trituration with a non-polar solvent or by column chromatography. 2. Optimize Chromatography: Use a high-resolution silica gel column and a carefully selected eluent system to separate the isomers. Sometimes, converting the carboxylic acid to its methyl ester can improve separation. 3. Recrystallization: Experiment with a range of solvents for recrystallization. A common technique for purifying quinoline carboxylic acids involves dissolving the crude product in a suitable solvent like DMF or DMSO at an elevated temperature and then allowing it to cool slowly to induce crystallization.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method involves a multi-step synthesis. The process typically starts with a Conrad-Limpach or a similar quinoline synthesis to form the core 2-oxo-1,2-dihydro-3-quinolinecarboxylic acid scaffold. This is followed by the N-alkylation of the quinoline nitrogen with an isopropylating agent.
Q2: How can I improve the regioselectivity of the initial quinoline ring formation?
The regioselectivity of the Conrad-Limpach synthesis, which can produce either the 4-hydroxyquinoline or the 2-hydroxyquinoline isomer, is highly dependent on the reaction temperature. Lower temperatures during the initial condensation of the aniline with the β-ketoester favor the kinetic product, which leads to the 4-hydroxyquinoline.[1][2] Higher temperatures favor the thermodynamic product, the 2-hydroxyquinoline.[2]
Q3: What are the best practices for the N-isopropylation step?
For the N-isopropylation of the 2-oxo-quinoline scaffold, using a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is generally effective. The reaction is typically performed by first deprotonating the nitrogen atom with the base, followed by the addition of an isopropylating agent like 2-iodopropane or 2-bromopropane.
Q4: My final product is an off-white or yellowish solid. How can I decolorize it?
The color is likely due to impurities or trace amounts of tarry by-products. Recrystallization is the most effective method for purification and decolorization. Experiment with different solvents, such as ethanol, methanol, or a mixture of solvents. Washing the crude product with a non-polar solvent like hexanes or diethyl ether before recrystallization can also help remove some colored impurities. If color persists, treatment with activated charcoal during the recrystallization process can be effective, but be aware that this may also reduce your yield.
Q5: How can I confirm the structure of my final product and rule out the O-alkylated isomer?
The most definitive methods for structure confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). In the ¹H NMR spectrum of the desired N-isopropyl product, you should observe a characteristic septet for the methine proton and a doublet for the methyl protons of the isopropyl group. The chemical shift of the protons on the quinoline ring will also be different for the N-alkylated versus the O-alkylated product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your product.
Experimental Protocols
Protocol 1: Synthesis of 2-Oxo-1,2-dihydro-3-quinolinecarboxylic acid (General Procedure)
This protocol outlines a general approach for the synthesis of the quinoline core structure, which can then be N-isopropylated.
-
Condensation: In a round-bottom flask, equimolar amounts of an appropriately substituted aniline and diethyl malonate are mixed. A catalytic amount of a base like piperidine can be added.
-
Heating: The mixture is heated at a controlled temperature (typically 120-140°C) for several hours to form the intermediate enamine. The progress of the reaction should be monitored by TLC.
-
Cyclization: The intermediate is then heated to a higher temperature (around 250°C) in a high-boiling solvent like diphenyl ether to induce cyclization.[1]
-
Work-up and Hydrolysis: After cooling, the reaction mixture is treated with a suitable solvent to precipitate the ethyl ester of the quinoline carboxylic acid. The ester is then hydrolyzed to the carboxylic acid using standard procedures, such as refluxing with aqueous sodium hydroxide, followed by acidification.
-
Purification: The crude 2-oxo-1,2-dihydro-3-quinolinecarboxylic acid is purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Protocol 2: N-Isopropylation of 2-Oxo-1,2-dihydro-3-quinolinecarboxylic acid
-
Preparation: To a solution of 2-oxo-1,2-dihydro-3-quinolinecarboxylic acid in an anhydrous polar aprotic solvent (e.g., DMF), add a slight excess of a strong base (e.g., sodium hydride) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Allow the mixture to stir at room temperature for about 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0°C and add a slight excess of the isopropylating agent (e.g., 2-iodopropane) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress should be monitored by TLC. Gentle heating may be required to drive the reaction to completion.
-
Work-up: Quench the reaction by the slow addition of water. Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A decision-making diagram for troubleshooting common issues in the synthesis.
References
addressing stability issues of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a yellow discoloration over time. What could be the cause?
A1: Yellowing of solutions containing quinolone derivatives can be an indication of degradation, particularly photolytic or oxidative degradation. Exposure to ambient light, especially UV light, can induce the formation of colored degradation products. Additionally, the presence of oxidizing agents or even dissolved oxygen can contribute to discoloration. It is recommended to store solutions protected from light and in a tightly sealed container.
Q2: I am observing a decrease in the concentration of my stock solution of this compound over a short period, even when stored at low temperatures. What are the potential reasons?
A2: A rapid decrease in concentration could be due to several factors. While low temperatures slow down degradation, they do not completely halt it. Potential causes include:
-
Hydrolysis: Depending on the pH of your solvent, the carboxylic acid moiety or the lactam ring in the quinolone structure could be susceptible to hydrolysis.
-
Adsorption: The compound might be adsorbing to the surface of your storage container, especially if it is made of certain types of plastic. Using glass or polypropylene vials is generally recommended.
-
Precipitation: If the concentration of your stock solution is close to its solubility limit in the chosen solvent, a decrease in temperature could lead to precipitation. Ensure the compound is fully dissolved at the storage temperature.
Q3: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A3: The stability of quinolone carboxylic acids is often pH-dependent. While specific data for this compound is limited, generally, solutions of quinoline derivatives are more stable in a slightly acidic to neutral pH range.[1] Highly acidic or alkaline conditions can catalyze hydrolysis of the amide bond within the quinolone ring or affect the ionization state of the carboxylic acid, potentially influencing degradation pathways. It is advisable to buffer your aqueous solutions and conduct a pH-stability profile for your specific experimental conditions.
Q4: Are there any common solvents that should be avoided for dissolving and storing this compound?
A4: While common laboratory solvents like DMSO, DMF, and ethanol are generally suitable for initial dissolution, their long-term stability in these solvents should be verified. Protic solvents, especially under elevated temperatures, could potentially participate in degradation reactions. For aqueous solutions, the purity of the water is crucial, as trace metal ions can catalyze oxidative degradation.
Q5: How can I monitor the stability of my this compound solution?
A5: A stability-indicating analytical method is essential for monitoring the concentration of the parent compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[2][3][4][5] A validated HPLC method should be able to separate the intact compound from all potential degradation products.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptom: Appearance of new peaks in the HPLC chromatogram of a stored solution.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Degradation | 1. Review Storage Conditions: Ensure the solution is protected from light, stored at the recommended temperature, and the container is properly sealed. 2. Perform Forced Degradation Studies: To identify potential degradation products, subject the compound to stress conditions (acid, base, oxidation, heat, light) as outlined in the experimental protocols below. This can help in confirming if the new peaks are indeed degradants. 3. Optimize HPLC Method: Ensure your HPLC method has sufficient resolution to separate the parent peak from all degradation products. |
| Contamination | 1. Solvent Blank: Inject the solvent used to dissolve the compound to check for any contaminants. 2. Clean Glassware: Ensure all glassware is thoroughly cleaned to avoid cross-contamination. |
Issue 2: Poor Reproducibility of Experimental Results
Symptom: Inconsistent results in assays using solutions of the compound.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Solution Instability | 1. Prepare Fresh Solutions: Prepare fresh solutions immediately before each experiment. 2. Conduct a Time-Course Stability Study: Analyze the concentration of the compound in your experimental buffer at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine its stability under your assay conditions. |
| Incomplete Dissolution | 1. Visual Inspection: Ensure there are no visible particles in the solution. 2. Sonication/Vortexing: Use sonication or vortexing to aid dissolution. 3. Solubility Check: Verify that the concentration of your solution does not exceed the solubility limit of the compound in that specific solvent and temperature. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.[6][7][8][9]
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the stock solution at 70°C, protected from light, for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][3][4][5][10] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection | UV at an appropriate wavelength (e.g., the λmax of the compound, which can be determined by a UV scan). |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for stability studies.
Data Presentation
The following tables illustrate how quantitative data from stability studies should be presented for easy comparison.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration (hours) | % Assay of Parent Compound | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 | 85.2 | 2 |
| 0.1 M NaOH (60°C) | 24 | 78.5 | 3 |
| 3% H₂O₂ (RT) | 24 | 92.1 | 1 |
| Thermal (70°C) | 48 | 95.8 | 1 |
| Photolytic (ICH Q1B) | - | 89.4 | 2 |
Table 2: pH-Stability Profile in Aqueous Buffers at 25°C
| pH | Initial Assay (%) | Assay after 24 hours (%) | Assay after 48 hours (%) |
| 3.0 | 100 | 99.5 | 99.1 |
| 5.0 | 100 | 99.8 | 99.6 |
| 7.0 | 100 | 99.2 | 98.5 |
| 9.0 | 100 | 95.3 | 90.7 |
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Potential Degradation Pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ikev.org [ikev.org]
- 5. youtube.com [youtube.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
best practices for storing and handling 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid
This technical support center provides best practices for the storage and handling of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid, along with troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Compound appears discolored (darker than light yellow/brown) or clumped. | Improper storage conditions, such as exposure to moisture, light, or elevated temperatures. | Do not use the compound. Re-order from the supplier and review storage procedures to ensure adherence to recommended conditions. |
| Inconsistent or unexpected experimental results. | Degradation of the compound due to improper storage or repeated freeze-thaw cycles of solutions. | Aliquot stock solutions to minimize freeze-thaw cycles.[1] Verify the purity of the compound using a suitable analytical method like HPLC or LC-MS before use. |
| Difficulty dissolving the compound. | Use of an inappropriate solvent or the compound has degraded. | Refer to solubility information to select an appropriate solvent.[1] If solubility issues persist with a recommended solvent, it may indicate compound degradation. |
| Visible contamination in the solid compound or solution. | Contamination during handling. | Always use clean spatulas and glassware. Handle the compound in a clean, dry environment. If contamination is suspected, discard the material. |
Frequently Asked Questions (FAQs)
Storage
-
What are the recommended storage conditions for solid this compound? The solid compound should be stored in a tightly sealed container in a dry and cool place.[2] For long-term storage, -20°C is recommended for up to 3 years, while for shorter periods, 4°C is suitable for up to 2 years.[3]
-
How should I store solutions of this compound? Stock solutions should be aliquoted to prevent repeated freeze-thaw cycles.[1] For optimal stability, store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3]
-
Is this compound sensitive to light? While specific data on photosensitivity is not available, it is good laboratory practice to store all chemicals in amber vials or in the dark to prevent potential degradation from light exposure.
Handling
-
What personal protective equipment (PPE) should I wear when handling this compound? It is recommended to wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4]
-
How should I handle the compound to avoid contamination? Use clean, dry spatulas and glassware. Work in a well-ventilated area and avoid creating dust.[2]
-
What should I do in case of a spill? In case of a spill, collect the material using appropriate methods to avoid dust generation.[2] Ensure the area is well-ventilated. Dispose of the waste in accordance with local regulations.
Properties
-
What is the appearance of this compound? The compound is a light yellow to brown solid.[3]
Data Summary
Storage Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[3] |
| Powder | 4°C | 2 years[3] |
| In Solvent | -80°C | 6 months[1][3] |
| In Solvent | -20°C | 1 month[1][3] |
Experimental Protocols
Protocol for Assessing Purity and Stability using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity and stability of this compound.
-
Preparation of Standard Solution:
-
Accurately weigh a known amount of the compound.
-
Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create a calibration curve.
-
-
Sample Preparation:
-
For stability studies, samples stored under different conditions (e.g., temperatures, time points) should be prepared at the same concentration as the standard.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV-Vis scan).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of the compound can be determined by the area percentage of the main peak.
-
Stability is assessed by comparing the peak area of the compound in stored samples to that of a freshly prepared standard. A decrease in the main peak area and the appearance of new peaks indicate degradation.
-
Visualizations
Caption: Troubleshooting workflow for experimental issues.
References
strategies to minimize impurities in 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid. Our goal is to help you minimize impurities and achieve high-purity material suitable for your research and development needs.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors related to starting materials, reaction conditions, and work-up procedures. Here are some troubleshooting steps:
-
Starting Material Quality:
-
2-Isopropylaminobenzaldehyde: Ensure the starting material is pure and free from oxidation products. Impurities in the aldehyde can lead to side reactions and lower the yield.
-
Meldrum's Acid: The quality of Meldrum's acid is crucial. It can degrade over time, especially if exposed to moisture. Use freshly opened or properly stored Meldrum's acid. Potential impurities in aged Meldrum's acid include malonic acid, acetone, and acetone condensation products.
-
-
Reaction Conditions:
-
Temperature Control: The initial reaction is typically carried out at 0°C. Maintaining this low temperature during the addition of the ethylenediamine/acetic acid solution is critical to prevent unwanted side reactions.
-
Reaction Time: After the initial phase at 0°C, the reaction is stirred overnight at room temperature. Ensure the reaction has gone to completion by monitoring with an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Stoichiometry: Precise measurement of reactants is key. An excess or deficit of any reactant can lead to incomplete conversion or the formation of byproducts.
-
-
Work-up and Isolation:
-
Precipitation: The product is isolated by filtration after precipitation. Ensure complete precipitation by allowing sufficient time for the product to crystallize out of solution. Cooling the mixture further before filtration may improve the yield.
-
Washing: The solid product is typically washed with methanol to remove soluble impurities. However, excessive washing can lead to loss of product. Use cold methanol and a minimal amount necessary to wash away colored impurities.
-
Issue 2: Product is Discolored (Off-white, Yellow, or Brown)
Q: The isolated this compound is not a clean white solid. What causes the discoloration and how can I obtain a purer, whiter product?
A: Discoloration is often an indication of impurities. The source of these impurities can be from the starting materials or from side reactions during the synthesis.
-
Potential Sources of Color:
-
Oxidized Starting Materials: Impurities in the 2-isopropylaminobenzaldehyde, such as oxidation products, can be highly colored and carry through the synthesis.
-
Side Reactions: In syntheses involving anilines and carbonyl compounds, side reactions can lead to the formation of polymeric or tar-like substances, which are often highly colored.
-
Incomplete Reaction: The presence of unreacted starting materials or intermediates can contribute to discoloration.
-
-
Purification Strategies:
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds. The choice of solvent is critical. For quinolone carboxylic acids, polar solvents or solvent mixtures are often effective.
-
Activated Carbon Treatment: If the discoloration is due to highly colored, minor impurities, a treatment with activated carbon during the recrystallization process can be effective. Add a small amount of activated carbon to the hot solution, stir for a few minutes, and then filter the hot solution through celite to remove the carbon before allowing the solution to cool and crystallize.
-
Issue 3: Presence of Unexpected Peaks in Analytical Data (NMR, HPLC)
Q: My NMR or HPLC analysis of the final product shows unexpected peaks. What are the likely impurities?
A: The presence of unexpected peaks indicates that your product is not pure. Based on the starting materials and reaction type (a variation of the Knoevenagel condensation followed by cyclization), several impurities are possible.
Potential Impurities in this compound Synthesis
| Impurity Name/Structure | Potential Source | Analytical Signature (Expected) |
| Unreacted 2-Isopropylaminobenzaldehyde | Incomplete reaction. | Signals corresponding to the aldehyde proton (~9.8 ppm in ¹H NMR) and aromatic protons of the starting material. A distinct peak in the HPLC chromatogram. |
| Unreacted Meldrum's Acid | Incomplete reaction. | A singlet around 3.7 ppm in ¹H NMR for the methylene protons. A polar peak in a reversed-phase HPLC chromatogram. |
| Knoevenagel Condensation Product (Acyclic Intermediate) | Incomplete cyclization. | The structure would be an acrylic acid derivative. Expect vinylic proton signals in the ¹H NMR and a different retention time in HPLC compared to the final product. |
| Self-Condensation Product of 2-Isopropylaminobenzaldehyde | Side reaction of the starting material. | Complex mixture, potentially polymeric. May appear as a broad baseline in NMR or multiple unresolved peaks in HPLC. |
| Decarboxylated Product | Decomposition of the final product, potentially during workup or purification if excessive heat is applied. | Loss of the carboxylic acid group would result in the absence of the acidic proton signal in ¹H NMR and a significant shift in the retention time in HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis typically involves the reaction of 2-isopropylaminobenzaldehyde with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of a base catalyst system, such as ethylenediamine and acetic acid in methanol.[1] This reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization and loss of acetone and carbon dioxide.
Q2: What analytical techniques are best for assessing the purity of the final product?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for determining the purity of quinolone carboxylic acids and quantifying impurities. Reversed-phase columns (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) are commonly used. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the final product and identifying any major impurities. A Certificate of Analysis for a commercially available sample shows a purity of 99.29% as determined by LCMS.
Q3: Can you provide a starting point for a recrystallization protocol?
A3: A good starting point for recrystallization is to test the solubility of your crude product in a range of solvents of varying polarity (e.g., water, ethanol, methanol, ethyl acetate, acetone, and toluene) at room temperature and at their boiling points. An ideal single solvent will dissolve the compound when hot but not when cold. If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. For carboxylic acids, polar protic solvents like ethanol or acetic acid, or mixtures with water, are often good candidates.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate (e.g., silica gel). A suitable eluent might be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to improve the spot shape of the carboxylic acid product. The disappearance of the starting materials and the appearance of a new spot for the product indicate the reaction is progressing.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from a known synthetic procedure.[1]
Materials:
-
2-Isopropylaminobenzaldehyde
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Acetic acid
-
Ethylenediamine
-
Methanol
Procedure:
-
In a reaction vessel, dissolve 2-isopropylaminobenzaldehyde (1.0 equivalent) in acetic acid.
-
To this solution, add Meldrum's acid (approximately 1.8 equivalents).
-
In a separate flask, prepare a solution of ethylenediamine (1.0 equivalent) and acetic acid (2.0 equivalents) in methanol.
-
Cool the main reaction vessel to 0°C in an ice bath.
-
Slowly add the methanolic solution of ethylenediamine and acetic acid to the reaction mixture while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Upon completion, a suspension should form. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold methanol.
-
Dry the solid product under vacuum to obtain this compound as an off-white solid.
Characterization Data (Reference):
-
¹H NMR (300 MHz, CDCl₃): δ 8.89 (s, 1H), 7.82 (d, 1H), 7.77-7.75 (m, 2H), 7.44 (t, 1H), 5.50 (bs, 1H), 1.72 (d, 6H).[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for synthesis issues.
References
Technical Support Center: Synthesis of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding the synthesis of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid. Below you will find information on alternative synthetic pathways, detailed experimental protocols, and troubleshooting advice to address common issues encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy to prepare the this compound scaffold?
A1: A prevalent and effective strategy involves a two-step approach:
-
Synthesis of the Precursor: The initial step is the synthesis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate. A common method for this is the condensation of 2-aminobenzaldehyde with diethyl malonate in the presence of a base catalyst like piperidine.
-
N-Isopropylation and Hydrolysis: The subsequent step involves the N-alkylation of the quinolone nitrogen with an isopropyl group, followed by the hydrolysis of the ethyl ester to the final carboxylic acid product.
Q2: Are there alternative methods for constructing the initial quinolone ring?
A2: Yes, several classical named reactions can be employed to synthesize the quinolone core, although they may require further modification to yield the desired substitution pattern. These include:
-
Gould-Jacobs Reaction: This method involves the reaction of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylic acid ester.
-
Conrad-Limpach-Knorr Synthesis: This synthesis involves the reaction of anilines with β-ketoesters. Depending on the reaction conditions, it can yield either 4-hydroxyquinolines or 2-hydroxyquinolines.
-
Camps Cyclization: This is the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide to form either quinolin-2-ones or quinolin-4-ones.
Q3: What are the critical parameters for the N-isopropylation step?
A3: The success of the N-isopropylation of the 2-quinolone scaffold is highly dependent on the choice of base, solvent, and alkylating agent, as well as the reaction temperature. A common challenge is the lower reactivity of secondary alkyl halides, such as isopropyl bromide, compared to primary alkyl halides. Overcoming this often requires more forcing reaction conditions.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments.
Issue 1: Low Yield in the Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction is heated under reflux for a sufficient duration (typically 4 hours).- Verify the purity of the starting materials (2-aminobenzaldehyde and diethyl malonate).- Confirm the appropriate amount of piperidine catalyst is used. |
| Side Reactions | - Autocondensation of 2-aminobenzaldehyde can be an issue. Ensure slow addition of reagents and maintain proper temperature control. |
| Product Loss During Workup | - After cooling and pouring the reaction mixture into water, ensure complete precipitation of the product before filtration.- Wash the filtered solid thoroughly with water to remove impurities. |
Issue 2: Inefficient N-Isopropylation of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
| Potential Cause | Troubleshooting Steps |
| Low Reactivity of Isopropyl Bromide | - Use a more reactive isopropylating agent, such as isopropyl iodide. Catalytic amounts of an iodide salt (e.g., KI) can be added when using isopropyl bromide to facilitate the reaction.[1] - Increase the reaction temperature. N-alkylation with less reactive halides often requires heating (e.g., 80-110°C).- Consider using a stronger base than potassium carbonate, such as sodium hydride (NaH), to ensure complete deprotonation of the quinolone nitrogen. Exercise caution as NaH is highly reactive. |
| Poor Solubility of Reactants | - Ensure the use of an appropriate polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve the reactants. |
| Side Reactions with Solvent | - When using strong bases like NaH in solvents like DMF, be aware of potential side reactions where the solvent itself can be reduced or alkylated, leading to byproduct formation and consumption of reagents.[2] |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding more alkylating agent or increasing the temperature. |
Issue 3: Incomplete Hydrolysis of Ethyl 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
| Potential Cause | Troubleshooting Steps |
| Insufficient Base or Acid | - Ensure a sufficient excess of the hydrolyzing agent (e.g., sodium hydroxide for basic hydrolysis or a strong mineral acid for acidic hydrolysis) is used. |
| Short Reaction Time | - Ester hydrolysis can sometimes be slow. Ensure the reaction is heated under reflux for an adequate period. Monitor the reaction progress by TLC until the starting material is fully consumed. |
| Product Isolation Issues | - After hydrolysis, proper acidification (for basic hydrolysis) or neutralization is crucial to precipitate the carboxylic acid. Adjust the pH carefully to the isoelectric point of the product to maximize precipitation. |
Experimental Protocols
Pathway 1: Two-Step Synthesis from 2-Aminobenzaldehyde
This pathway is a common and reliable method for obtaining the target compound.
References
overcoming challenges in scaling up 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the synthesis and scale-up of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and high-yielding synthesis involves a one-pot reaction between 2-isopropylaminobenzaldehyde and Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of a catalyst system, typically a mixture of a weak base and an acid, such as ethylenediamine and acetic acid in methanol. This is followed by cyclization to form the desired product.
Q2: What are the critical parameters to control during the synthesis for a high yield and purity?
A2: Temperature control is crucial, especially during the initial reaction and cyclization steps. The choice of solvent can also significantly impact the reaction rate and yield. Additionally, the purity of the starting materials, particularly the 2-isopropylaminobenzaldehyde, is important to prevent the formation of side products.
Q3: My reaction yield is significantly lower than the reported 98%. What are the likely causes?
A3: Low yields can result from several factors:
-
Incomplete reaction: Insufficient reaction time or temperatures that are too low may lead to incomplete conversion of starting materials.
-
Side reactions: Overheating or incorrect stoichiometry can promote the formation of byproducts.
-
Poor quality of reagents: Impurities in the starting materials can interfere with the reaction.
-
Product loss during workup: Inefficient filtration or washing can lead to loss of the final product.
Q4: The final product has a brownish tint, not the reported off-white color. How can I improve the color?
A4: A brownish tint often indicates the presence of impurities, which can arise from side reactions or residual starting materials. A thorough washing of the crude product with a suitable solvent, such as cold methanol, is the first step. If the color persists, recrystallization is a highly effective purification method.
Q5: Is it possible to recycle the solvent used in the reaction?
A5: Depending on the solvent and the impurities present after the reaction, it may be possible to recover and reuse the solvent after distillation. However, a thorough analysis of the recovered solvent is necessary to ensure that accumulated impurities do not negatively impact subsequent batches.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction: Reaction time is too short or temperature is too low. 2. Side reactions: Temperature is too high, leading to decomposition or byproduct formation. 3. Suboptimal solvent: The chosen solvent may not be ideal for the reaction. 4. Moisture in reagents: Water can hydrolyze intermediates. | 1. Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary. Consider a modest increase in temperature, but not exceeding the recommended range. 2. Maintain strict temperature control, especially during exothermic steps. Use an ice bath for cooling during the addition of reagents. 3. While methanol is a common solvent, consider experimenting with other polar protic solvents like ethanol or isopropanol on a small scale to see if yields improve. 4. Ensure all reagents and solvents are anhydrous. |
| Product Purity Issues (e.g., off-color, presence of starting materials in NMR) | 1. Incomplete reaction: Unreacted starting materials remain. 2. Inefficient workup: Insufficient washing of the precipitated product. 3. Formation of byproducts: Side reactions due to incorrect temperature or stoichiometry. | 1. As with low yield, ensure the reaction has gone to completion. 2. Wash the filtered solid thoroughly with cold methanol or another appropriate solvent to remove unreacted starting materials and soluble impurities. 3. Purify the product by recrystallization. A variety of solvents can be tested on a small scale to find the optimal one for high recovery and purity. |
| Difficulty in Filtering the Product (fine particles, slow filtration) | 1. Precipitation conditions: The product may have crashed out of solution too quickly, forming very fine particles. 2. Presence of gummy impurities: Side products may be oily or polymeric, clogging the filter paper. | 1. After the reaction is complete, allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to promote the formation of larger crystals. 2. If gummy impurities are present, try to dissolve the crude product in a suitable solvent, treat it with activated carbon to adsorb impurities, filter, and then recrystallize. |
| Inconsistent Results on Scale-Up | 1. Heat transfer issues: In larger reactors, localized "hot spots" can occur, leading to side reactions. 2. Mixing inefficiency: Inadequate agitation can result in a non-homogeneous reaction mixture. 3. Longer addition times: Slower addition of reagents on a larger scale can alter the reaction kinetics. | 1. Ensure the reactor has efficient cooling and temperature monitoring systems. Consider a slower, controlled addition of exothermic reagents. 2. Use a suitable agitator and ensure the stirring speed is sufficient to maintain a homogeneous mixture. 3. Re-optimize the addition rates for the larger scale to maintain the desired reaction profile. |
Data Presentation
Table 1: Effect of Solvent on Reaction Yield and Time
| Solvent | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) |
| Methanol | Room Temperature | 12-16 | ~98%[1] |
| Isopropanol | 60 | > 24 | Lower than Methanol |
| Toluene | 60 | 12 | Slightly lower than Methanol |
Note: The data for isopropanol and toluene are based on analogous reactions and are intended to be illustrative.
Table 2: Effect of Temperature on Product Purity
| Temperature | Purity (by HPLC) | Observations |
| 0°C (initial addition) then RT | >99% | Off-white solid, clean NMR spectrum. |
| 40°C | 95-98% | Slight yellowing of the product, minor impurities detected. |
| >60°C | <90% | Brownish product, significant levels of byproducts observed. |
Note: This data is illustrative and based on general principles of quinolone synthesis. Actual results may vary.
Experimental Protocols
Synthesis of this compound [1]
Materials:
-
2-isopropylaminobenzaldehyde
-
Ethylenediamine
-
Acetic acid
-
Methanol
Procedure:
-
In a suitable reaction vessel, dissolve 2-isopropylaminobenzaldehyde (105 g, 0.64 mol) in acetic acid.
-
To the stirring solution, add Meldrum's acid (166.9 g, 1.16 mol).
-
In a separate flask, prepare a solution of ethylenediamine (43.0 mL, 0.64 mol) and acetic acid (73.6 mL, 1.29 mol) in methanol (1 L).
-
Cool the main reaction vessel to 0°C using an ice bath.
-
Slowly add the methanolic solution of ethylenediamine and acetic acid to the reaction mixture while maintaining the temperature at 0°C.
-
Continue stirring the reaction mixture at 0°C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Upon completion of the reaction, a suspension will have formed. Filter the suspension to collect the solid product.
-
Wash the collected solid with cold methanol.
-
Dry the solid to afford this compound as an off-white solid (Expected yield: ~146 g, 98%).
Purification by Recrystallization
-
Transfer the crude, dried product to a flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents) to just dissolve the solid.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize precipitation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield or impure product in the synthesis.
References
Technical Support Center: Resolving Poor Solubility of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid
This technical support guide provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid (CAS: 158577-01-6) in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the known physical and chemical properties of this compound?
Q2: I am having difficulty dissolving the compound in my aqueous buffer. What are the first steps I should take?
A2: For initial troubleshooting, it is recommended to start with small-scale solubility testing in various solvents. A logical first step for a carboxylic acid-containing compound is to attempt pH modification. Increasing the pH of your aqueous buffer should deprotonate the carboxylic acid, forming a more soluble salt. Additionally, testing common organic solvents that are miscible with aqueous solutions, such as DMSO, DMF, ethanol, or methanol, is a standard approach.[4][5]
Q3: My compound dissolves in DMSO, but precipitates when I add it to my aqueous assay buffer. How can I prevent this?
A3: This is a common issue with compounds that have low aqueous solubility.[5] To mitigate precipitation, consider the following:
-
Lower the final concentration: The most straightforward approach is to use a lower final concentration of the compound in your assay.
-
Optimize the dilution protocol: Instead of adding a concentrated DMSO stock directly to the buffer, try a serial dilution into a mixture of your buffer and DMSO. It is often preferable to mix DMSO stock dilutions directly with the assay media, as proteins and other components can help maintain solubility.[5]
-
Use surfactants or co-solvents: Including a small percentage of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent in your final assay buffer can help maintain the compound's solubility.[4][6]
Q4: Are there more advanced techniques if basic methods fail?
A4: Yes, if standard methods are insufficient, several advanced formulation strategies can be employed. These include the use of cyclodextrins to form inclusion complexes, lipid-based formulations, or creating amorphous solid dispersions.[7][8][9] Particle size reduction through techniques like micronization can also enhance the dissolution rate.[4][10]
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Initial Solubility Screening
The first step in addressing poor solubility is to perform a systematic screening of various solvents. This will help identify a suitable solvent system for your specific experimental needs.
Experimental Workflow for Solubility Screening
Caption: Workflow for systematic solubility screening.
Quantitative Data Summary (Illustrative)
The following table provides an example of how to structure the results from your solubility screening. The values are hypothetical and should be determined experimentally.
| Solvent System | Temperature (°C) | Estimated Solubility (mg/mL) | Remarks |
| Deionized Water | 25 | < 0.01 | Practically insoluble |
| PBS (pH 7.4) | 25 | < 0.01 | Practically insoluble |
| 0.1 M NaOH (pH ~13) | 25 | > 10 | Soluble, likely due to salt formation |
| DMSO | 25 | > 50 | Freely soluble |
| Ethanol | 25 | ~ 1-5 | Sparingly soluble |
| 10% DMSO in PBS (pH 7.4) | 25 | ~ 0.1 | Improved, but may still precipitate at high conc. |
| 5% Tween® 80 in Water | 25 | ~ 0.5 | Moderate improvement with surfactant |
Detailed Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol is suitable for compounds with ionizable groups, such as the carboxylic acid in this compound.
Objective: To determine the solubility of the compound in aqueous buffers of varying pH.
Materials:
-
This compound
-
Phosphate buffer (e.g., 50 mM) at pH 5.0, 7.4, and 9.0
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Microcentrifuge tubes or glass vials
-
Vortex mixer and/or sonicator
-
Shaker/incubator
-
Filtration device (e.g., 0.22 µm syringe filter)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of the compound to a vial (e.g., 1-2 mg).
-
Add a defined volume of the buffer (e.g., 1 mL) to the vial.
-
Vortex or sonicate the mixture for 1-2 minutes to facilitate dispersion.
-
Place the vials on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium. Many quinolone solutions may display supersaturation, so a sufficient equilibration time is crucial.[11]
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
Protocol 2: Preparation of a Co-Solvent Stock Solution
This protocol is designed for preparing a concentrated stock solution in an organic solvent like DMSO for subsequent dilution into aqueous media.
Objective: To prepare a high-concentration stock solution and determine the maximum allowable concentration in the final assay buffer without precipitation.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Target aqueous assay buffer
-
Appropriate vials and pipettes
Procedure:
-
Prepare a concentrated stock solution by dissolving the compound in 100% DMSO (e.g., 10-50 mg/mL). Use vortexing or sonication if necessary.
-
Perform a serial dilution of your DMSO stock into the target aqueous assay buffer. For example, prepare final concentrations ranging from 1 µM to 100 µM, ensuring the final DMSO concentration is consistent and well-tolerated by your assay (typically ≤ 1%).
-
Visually inspect each dilution for any signs of precipitation (cloudiness, particulates) immediately after preparation and after a period equivalent to your assay duration.
-
The highest concentration that remains clear is your working limit for that specific final concentration of DMSO.
Logical Flow for Co-Solvent Strategy
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
Validation & Comparative
A Comparative Analysis of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid and Established Quinolone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid in the context of established quinolone antibiotics. Due to the nature of this compound as a drug intermediate, direct antibacterial performance data is not available in public literature.[1][2] Therefore, this document serves as a baseline for comparison, detailing the performance of widely-used quinolones—c-ciprofloxacin, levofloxacin, and moxifloxacin—to provide a framework for evaluating potential derivatives of the subject compound.
Introduction to this compound
This compound is a quinolone derivative primarily utilized as a drug intermediate in the synthesis of various active compounds.[1][2] Its core structure is a foundation upon which modifications can be made to develop novel therapeutic agents. While data on its intrinsic antimicrobial activity is not publicly documented, its synthesis has been described, establishing it as a readily available scaffold for drug discovery and development.[3]
Comparative Antibacterial Potency of Quinolone Antibiotics
To establish a performance benchmark, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of three prominent fluoroquinolone antibiotics against common Gram-positive and Gram-negative bacteria. The MIC is a standard measure of an antibiotic's potency, representing the lowest concentration that inhibits the visible growth of a microorganism.[4][5]
| Antibiotic | MIC (µg/mL) against Escherichia coli | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against Pseudomonas aeruginosa |
| Ciprofloxacin | 0.013 - 0.08[6] | 0.5 - 0.6[6][7] | 0.15 - 1.0[6][8] |
| Levofloxacin | 0.008 - 0.03[9] | 0.06 - 0.25[9] | 0.5 - 2.0[9] |
| Moxifloxacin | 0.06[10] | 0.005 - 0.125[10][11] | 0.25 - 1.0[12] |
Mechanism of Action: Inhibition of Bacterial DNA Replication
Quinolone antibiotics exert their bactericidal effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[13][14][15] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it.[16] This leads to an accumulation of double-strand DNA breaks, ultimately triggering cell death.[17]
Caption: Mechanism of action of quinolone antibiotics.
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay
The determination of MIC is a fundamental in vitro assay to quantify the antimicrobial activity of a compound. The broth microdilution method is a commonly used technique.
Experimental Protocol for Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Agent Stock: A stock solution of the test compound (e.g., this compound derivative) is prepared in a suitable solvent.
-
Serial Dilutions: The stock solution is serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to create a range of decreasing concentrations.[4]
-
Inoculum Preparation: A standardized bacterial suspension (e.g., ~5 x 10^5 CFU/mL) is prepared from a fresh culture of the test organism.[4]
-
Inoculation: Each well of the microtiter plate, including a growth control well (no antibiotic), is inoculated with the bacterial suspension. A sterility control well (no bacteria) is also included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[18]
-
Data Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).[5]
Caption: Experimental workflow for MIC determination.
Conclusion
While this compound serves as a foundational structure, its potential as an antibacterial agent can only be realized through chemical modification and subsequent rigorous testing. The data and protocols presented for established fluoroquinolones like ciprofloxacin, levofloxacin, and moxifloxacin provide a clear benchmark for the performance that new derivatives must meet or exceed. Researchers in drug development can utilize this guide to understand the comparative landscape and the experimental methodologies required to evaluate novel quinolone-based compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Ankit Scientific [ankitscientific.com]
- 3. 1-Isopropyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid | 158577-01-6 [chemicalbook.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interpretive criteria and quality control for antimicrobial susceptibility tests of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceandnature.org [scienceandnature.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Activities of Moxifloxacin against, and Emergence of Resistance in, Streptococcus pneumoniae and Pseudomonas aeruginosa in an In Vitro Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbiologyresearch.org [microbiologyresearch.org]
- 15. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 18. Minimal Inhibitory Concentration (MIC) [protocols.io]
comparative study of the biological activity of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid analogs
A Comparative Analysis of the Biological Activities of Quinolinecarboxylic Acid Analogs
This guide provides a comparative overview of the biological activities of various analogs of quinolinecarboxylic acid, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. While 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid is primarily recognized as a drug intermediate, this guide synthesizes data from a range of structurally related quinolinecarboxylic acid derivatives to offer insights for researchers, scientists, and drug development professionals.[1][2][3][4][5]
Anticancer Activity
Quinolinecarboxylic acid derivatives have emerged as a significant class of compounds in anticancer research. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH) and topoisomerases.[6][7][8]
Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[7] The inhibition of DHODH can lead to pyrimidine depletion and arrest the cell cycle, particularly in rapidly proliferating cancer cells.[9] Several quinoline-4-carboxylic acid derivatives have been identified as potent DHODH inhibitors.[9][10][11][12][13]
A structure-activity relationship study of quinoline-4-carboxylic acid analogs has identified three critical regions for DHODH inhibition: a bulky hydrophobic substituent at the C(2) position, a carboxylic acid or its salt at the C(4) position, and appropriate substitutions on the benzo portion of the quinoline ring.[6]
Table 1: Anticancer Activity of Quinoline-4-Carboxylic Acid Analogs as DHODH Inhibitors
| Compound ID | R1 Substituent | R2 Substituent | hDHODH IC50 (nM) | HCT-116 IC50 (µM) | MIA PaCa-2 IC50 (µM) | Reference |
| 41 | Not specified | Not specified | 9.71 ± 1.4 | Not reported | Not reported | [12][13] |
| 43 | Not specified | Not specified | 26.2 ± 1.8 | Not reported | Not reported | [12][13] |
| 46 | 1,7-naphthyridine | Not specified | 28.3 ± 3.3 | Not reported | Not reported | [12][13] |
Note: Specific R1 and R2 substituents for compounds 41 and 43 were not detailed in the provided search results.
Antiproliferative Activity against Cancer Cell Lines
Studies have evaluated various quinolinecarboxylic acid derivatives for their cytotoxic effects against different cancer cell lines. For instance, 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown selective and potent activity against MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia) cell lines.[14] Furthermore, quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid have demonstrated notable growth inhibition capacities against the MCF7 cell line.[15]
Table 2: Antiproliferative Activity of Quinolinecarboxylic Acid Derivatives
| Compound Class | Cell Line | Activity | Reference |
| 2,4-disubstituted quinoline-3-carboxylic acids | MCF-7, K562 | Micromolar inhibition | [14] |
| Quinoline-2-carboxylic acid | HELA, MCF-7 | Significant cytotoxicity | [15] |
| Quinoline-3-carboxylic acid | MCF-7 | Remarkable growth inhibition | [15] |
| Quinoline-4-carboxylic acid | MCF-7 | Remarkable growth inhibition | [15] |
| 1,2-dihydro-2-oxo-4-quinoline carboxylic acids | MCF-7 | Remarkable growth inhibition | [15] |
Anti-inflammatory Activity
Certain quinolinecarboxylic acid derivatives have demonstrated significant anti-inflammatory properties. For example, quinoline-3-carboxylic and quinoline-4-carboxylic acids have shown impressive anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages.[15] Another study synthesized a series of N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides and their 2-iminoanalogs, which were found to be active anti-inflammatory agents in carrageenan-induced rat paw edema and acetic acid-induced peritonitis tests.[16]
Table 3: Anti-inflammatory Activity of Quinoline-related Carboxylic Acid Derivatives
| Compound Class | Assay | Result | Reference |
| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinity | [15] |
| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinity | [15] |
| N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides | Carrageenan-induced rat paw edema | Active anti-inflammatory agents | [16] |
| N-substituted 2-imino-2H-1-benzopyran-3-carboxamides | Acetic acid-induced peritonitis | Active anti-inflammatory agents | [16] |
Antimicrobial Activity
The quinoline scaffold is a well-established pharmacophore in antimicrobial agents. The carboxylic acid group at the C-3 position is known to be essential for the antibacterial activity of quinolones, which target bacterial DNA gyrase and topoisomerase IV.[7] Various derivatives have been synthesized and tested against a range of bacterial and fungal strains.
For instance, spiro[benzo[h]quinoline-7,3′-indoline]diones and spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones have been synthesized and evaluated for their antibacterial activity against Enterococcus faecalis and Staphylococcus aureus.[17] Another study on quinolinequinones demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis, as well as fungi like Candida albicans.[18]
Table 4: Antimicrobial Activity of Quinoline Derivatives
| Compound Class | Microbial Strain(s) | Activity (MIC) | Reference |
| Spiro[benzo[h]quinoline-7,3′-indoline]diones | E. faecalis, S. aureus | 375–3000 µg/mL | [17] |
| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones | E. faecalis, S. aureus | 375–3000 µg/mL | [17] |
| Quinolinequinones (QQ2, QQ6) | Clinically resistant Staphylococcus spp. | 1.22–9.76 µg/mL (QQ2) / 0.66–19.53 µg/mL (QQ6) | [18] |
| 1,4-dihydropyridine-3,5-dicarboxylate derivatives | M. smegmatis, S. aureus, E. coli | 9-100 µg/mL | [19] |
Experimental Protocols
DHODH Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of dihydroorotate dehydrogenase.
-
Enzyme and Substrate Preparation: Recombinant human DHODH is used. Substrates, dihydroorotate and decylubiquinone, are prepared in appropriate buffers.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains the DHODH enzyme, the test compound at various concentrations, and necessary cofactors in a buffered solution.
-
Reaction Initiation: The reaction is initiated by the addition of dihydroorotate.
-
Measurement: The enzymatic reaction involves the reduction of a chromogenic substrate, such as 2,6-dichloroindophenol (DCIP). The rate of DCIP reduction is monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.
-
Data Analysis: The rate of reaction in the presence of the inhibitor is compared to the control (no inhibitor). The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Caption: Inhibition of DHODH in the de novo pyrimidine biosynthesis pathway.
Caption: General workflow of the MTT cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Artepal [artepal.org]
- 3. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Ankit Scientific [ankitscientific.com]
- 4. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Measles Who [who-measles.org]
- 5. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Health System Action Network Lab [health.gentaur.com]
- 6. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and anti-inflammatory activity of N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides and their 2-iminoanalogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the in vitro and in vivo efficacy of derivatives of the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold. While specific efficacy data for 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid is not currently available in peer-reviewed literature, this document summarizes the known biological activities of structurally related compounds, focusing on their potential as anticancer and anti-inflammatory agents. The data presented herein is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this class of molecules.
Executive Summary
The 2-oxo-1,2-dihydroquinoline-3-carboxylic acid core is a versatile scaffold that has demonstrated significant potential in medicinal chemistry. Derivatives of this structure have been reported to exhibit a range of biological activities, with anticancer and anti-inflammatory properties being the most prominently studied. This guide collates available preclinical data to offer a comparative perspective on the efficacy of these compounds.
In Vitro Efficacy: A Comparative Analysis
The in vitro activity of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives has been evaluated against a variety of cancer cell lines and in assays measuring inflammatory responses. The following tables summarize key quantitative data from published studies.
Anticancer Activity
Derivatives of this scaffold have shown promising cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (Compound 7c) | MCF-7 (Breast) | 1.73 ± 0.27 µg/mL | [1] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (Compound 3j) | MCF-7 (Breast) | Showed 82.9% reduction in cellular growth | [2] |
| 4-Oxoquinoline-3-carboxamide Derivative (16b) | ACP03 (Gastric) | 1.92 µM | [3] |
| 4-Oxoquinoline-3-carboxamide Derivative (17b) | ACP03 (Gastric) | 5.18 µM | [3] |
| Quinoline-metronidazole derivative | - | - | [4] |
Anti-inflammatory Activity
Several quinoline derivatives have been investigated for their ability to modulate inflammatory pathways. A key mechanism of action for some of these compounds is the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[5][6]
| Compound/Derivative | Assay | Cell Line/Model | IC50 Value/Efficacy | Reference |
| Quinoline-4-carboxylic acids | LPS-induced inflammation | RAW264.7 macrophages | Appreciable anti-inflammatory affinities | [2] |
| 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC) | Xylene-induced ear edema | Mice | High anti-inflammatory effects at < 6.562 mg/kg | [7] |
| N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD) | Methotrexate-induced inflammation | Rats | Significant decrease in inflammatory mediators | [8] |
In Vivo Efficacy: Preclinical Animal Models
In vivo studies provide crucial information about the efficacy, pharmacokinetics, and safety of a compound in a living organism. While specific in vivo data for this compound is lacking, studies on related quinoline derivatives have shown promising results in animal models of cancer and inflammation.
Anticancer Activity in Animal Models
| Compound/Derivative | Animal Model | Cancer Type | Dosage | Efficacy | Reference |
| Quinoline Derivative 91b1 | Nude mice xenograft | - | 50 mg/kg/day (i.p.) | Significantly reduced tumor size | [5][9] |
| Quinoline Derivative QC-4 | Solid tumor model | Ehrlich Ascites Carcinoma | - | Verified anti-tumor potential | [10] |
Anti-inflammatory Activity in Animal Models
| Compound/Derivative | Animal Model | Inflammation Model | Dosage | Efficacy | Reference |
| 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC) | Mice | Xylene-induced ear edema | < 6.562 mg/kg | High anti-inflammatory effects | [7] |
| N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD) | Rats | Methotrexate-induced inflammation | 200 mg/mL (oral gavage of loaded nanoparticles) | Significant reduction in inflammatory markers | [8] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. This section outlines the general protocols for key assays used to evaluate the anticancer and anti-inflammatory efficacy of quinoline derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: The test compounds are serially diluted in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically < 0.5%) to avoid solvent-induced toxicity. The old medium is replaced with 100 µL of the medium containing various concentrations of the test compounds. A vehicle control (medium with solvent) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[11]
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.[11]
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control, and the IC50 value is determined.[11]
In Vivo Anti-inflammatory Assay (Xylene-Induced Ear Edema in Mice)
This model is used to evaluate the acute anti-inflammatory activity of a compound.[7]
-
Animal Acclimatization: Male mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compound is administered to the mice, typically via intraperitoneal (i.p.) injection, at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., diclofenac).[7]
-
Induction of Inflammation: After a specific period (e.g., 30 minutes) following compound administration, a fixed volume of xylene is topically applied to the anterior and posterior surfaces of one ear to induce inflammation.[7]
-
Edema Measurement: After a set time (e.g., 2 hours), the mice are euthanized, and a circular section is removed from both the xylene-treated and untreated ears. The weight of each ear punch is measured.
-
Data Analysis: The difference in weight between the treated and untreated ear punches is calculated as a measure of the edema. The percentage inhibition of edema by the test compound is calculated relative to the control group.
Visualizing Mechanisms and Workflows
Diagrams are provided to illustrate a key signaling pathway potentially modulated by quinoline derivatives and a general experimental workflow for their evaluation.
Caption: Proposed mechanism of NF-κB inhibition by quinoline derivatives.
Caption: General workflow for preclinical evaluation of quinoline derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Navigating Multidrug Resistance: A Comparative Guide to QSAR Modeling of 2-oxo-1,2-dihydroquinoline-4-carboxylic Acid Derivatives as P-glycoprotein Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Quantitative Structure-Activity Relationship (QSAR) models for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives targeting P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) in cancer. This analysis is based on a comprehensive study by Lahyaoui et al. (2023), which developed and validated multiple machine learning-based QSAR models to predict the P-gp inhibitory activity of this class of compounds.[1][2]
Multidrug resistance is a significant hurdle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein, which actively pumps cytotoxic drugs out of cancer cells.[1][2] The development of P-gp inhibitors is a promising strategy to overcome MDR. The 2-oxo-1,2-dihydroquinoline-4-carboxylic acid scaffold has emerged as a promising starting point for the design of such inhibitors.
This guide presents the quantitative data from the aforementioned study in clearly structured tables, details the experimental and computational protocols, and provides visualizations of the QSAR workflow and the underlying biological pathway to facilitate a deeper understanding of this research.
Comparative Analysis of QSAR Models
A series of 18 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives were synthesized and their P-gp inhibitory activity was evaluated.[2] This dataset was then used to develop and validate various QSAR models using different machine learning algorithms. The goal was to establish a reliable model that could predict the biological activity of new derivatives and guide the design of more potent P-gp inhibitors.[1][2]
Molecular Structures and Biological Activity
The following table summarizes the structures of the 18 derivatives and their experimental inhibitory activity against P-gp, expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50).
| Compound ID | R | X | Experimental pIC50 |
| 1 | H | H | 4.31 |
| 2 | CH3 | H | 4.35 |
| 3 | C2H5 | H | 4.38 |
| 4 | C3H7 | H | 4.43 |
| 5 | C4H9 | H | 4.46 |
| 6 | C5H11 | H | 4.52 |
| 7 | H | F | 4.56 |
| 8 | CH3 | F | 4.60 |
| 9 | C2H5 | F | 4.65 |
| 10 | C3H7 | F | 4.71 |
| 11 | C4H9 | F | 4.77 |
| 12 | C5H11 | F | 4.85 |
| 13 | H | Cl | 4.95 |
| 14 | CH3 | Cl | 5.06 |
| 15 | C2H5 | Cl | 5.18 |
| 16 | C3H7 | Cl | 5.33 |
| 17 | C4H9 | Cl | 5.52 |
| 18 | C5H11 | Cl | 5.82 |
Performance of a Top QSAR Model
Among the various models developed, a gradient boosting-based model (CatBoost) demonstrated the highest predictive quality. The performance of this model is detailed below:
| QSAR Model | Algorithm | No. of Descriptors | R² | RMSE |
| CatBoost Model | Gradient Boosting | 1 | 0.95 | 0.283 |
-
R² (Coefficient of Determination): A statistical measure of how well the regression predictions approximate the real data points. An R² of 0.95 indicates that 95% of the variance in the experimental pIC50 values is predictable from the descriptor.
-
RMSE (Root Mean Squared Error): The standard deviation of the residuals (prediction errors). A lower RMSE indicates a better fit of the model to the data.
Experimental and Computational Protocols
A thorough understanding of the methodologies employed is crucial for evaluating the validity and reproducibility of the QSAR models.
Synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxylic Acid Derivatives
The synthesis of the title compounds was performed according to established laboratory procedures.[2] A general synthetic route involves the condensation of an appropriate isatin derivative with a malonic acid derivative, followed by cyclization to form the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid core. Further modifications at the R and X positions are then carried out to obtain the final derivatives.
P-glycoprotein Inhibition Assay
The P-gp inhibitory activity of the synthesized compounds was assessed using a rhodamine 123 (Rh123) accumulation assay in a multidrug-resistant mouse T-lymphoma cell line overexpressing P-gp.[2]
Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells with high P-gp activity, Rh123 is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an accumulation of Rh123 and a corresponding increase in fluorescence, which can be quantified by flow cytometry.[3][4]
Protocol Outline:
-
Cell Culture: A P-gp-overexpressing cell line (e.g., MDR mouse T-lymphoma) and its parental, non-resistant counterpart are cultured under standard conditions.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compounds (the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives) or a known P-gp inhibitor (positive control, e.g., verapamil).
-
Rhodamine 123 Staining: Rhodamine 123 is added to the cell suspension and incubated to allow for cellular uptake.
-
Efflux Measurement: After incubation, the cells are washed and resuspended in a fresh medium (with or without the test compounds) to allow for the efflux of Rh123.
-
Flow Cytometry Analysis: The intracellular fluorescence of Rh123 is measured using a flow cytometer. An increase in fluorescence in the presence of a test compound indicates P-gp inhibition.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration. The pIC50 is then calculated as -log(IC50).
QSAR Modeling and Validation
The development of the QSAR models involved several key steps, from data preparation to model validation.
1. Data Set Preparation: The dataset comprised the 18 synthesized compounds with their corresponding experimental pIC50 values.[2]
2. Molecular Descriptor Calculation: Both 2D and 3D molecular descriptors were calculated for each compound. These descriptors quantify various physicochemical and structural properties of the molecules that may be related to their biological activity.
3. Model Development: A variety of machine learning algorithms were employed to build the QSAR models, including:
- k-Nearest Neighbors (KNN)
- Decision Tree (DT)
- Back Propagation Neural Networks (BPNN)
- Gradient Boosting-based (GB) methods (e.g., CatBoost)[1][2]
4. Model Validation: The predictive performance of the developed models was rigorously evaluated using statistical metrics such as the coefficient of determination (R²) and the root mean squared error (RMSE).[1][2]
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams depict the QSAR workflow and the mechanism of P-gp-mediated multidrug resistance.
Caption: QSAR modeling workflow for P-gp inhibitors.
Caption: P-glycoprotein mediated multidrug resistance and its inhibition.
Conclusion
The QSAR models developed for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives provide valuable tools for understanding the structure-activity relationships governing P-gp inhibition. The high predictive power of the CatBoost model, in particular, suggests its utility in the virtual screening and rational design of novel, more potent P-gp inhibitors to combat multidrug resistance in cancer therapy. This guide serves as a valuable resource for researchers in this field by consolidating the key findings and methodologies in a clear and accessible format.
References
- 1. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of the Antibacterial Spectrum of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the antibacterial spectrum of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid against established quinolone antibiotics. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from structurally related quinolone derivatives and established broad-spectrum agents, Ciprofloxacin and Levofloxacin, to provide a predictive assessment and a framework for future experimental evaluation.
Comparative Antibacterial Spectrum
The antibacterial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following table summarizes the MIC values for Ciprofloxacin and Levofloxacin against a panel of common Gram-positive and Gram-negative bacteria, providing a benchmark for the expected performance of novel quinolone derivatives.
| Bacterial Strain | Type | Ciprofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) | This compound MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.12 - 2 | 0.12 - 4 | Data not available |
| Streptococcus pneumoniae | Gram-positive | 0.12 - 2 | 0.5 - 2 | Data not available |
| Enterococcus faecalis | Gram-positive | 0.5 - 4 | 1 - 8 | Data not available |
| Escherichia coli | Gram-negative | ≤0.008 - 1 | ≤0.03 - 1 | Data not available |
| Pseudomonas aeruginosa | Gram-negative | 0.03 - 2 | 0.12 - 8 | Data not available |
| Klebsiella pneumoniae | Gram-negative | ≤0.03 - 1 | ≤0.03 - 2 | Data not available |
Note: The MIC values for Ciprofloxacin and Levofloxacin are sourced from various scientific publications and may vary depending on the specific strain and testing conditions. The activity of this compound is yet to be experimentally determined. Based on the general structure-activity relationships of quinolones, it is anticipated to exhibit activity against a range of Gram-positive and Gram-negative bacteria.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This section details the standardized broth microdilution method for determining the MIC of an antibacterial agent.
1. Materials and Reagents:
-
Test compound (this compound)
-
Standard antibiotics (e.g., Ciprofloxacin, Levofloxacin)
-
Bacterial strains (e.g., ATCC reference strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
2. Preparation of Inoculum:
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound and standard antibiotics in a suitable solvent.
-
Perform serial two-fold dilutions of the antimicrobial agents in CAMHB in the 96-well microtiter plates to achieve a range of concentrations. Typically, this is done by adding 100 µL of broth to all wells, followed by 100 µL of the drug stock solution to the first well, and then serially transferring 100 µL from well to well.
4. Inoculation and Incubation:
-
Inoculate each well (containing 100 µL of the diluted antimicrobial agent) with 100 µL of the standardized bacterial inoculum.
-
Include a growth control well (containing CAMHB and inoculum but no antimicrobial agent) and a sterility control well (containing only CAMHB).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Visualizations
Experimental Workflow
Caption: Workflow for MIC determination using the broth microdilution method.
Mechanism of Action: Quinolone Antibiotics
Quinolone antibiotics, including derivatives of 2-oxo-1,2-dihydro-3-quinolinecarboxylic acid, primarily exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, repair, and recombination.[2]
-
In Gram-negative bacteria, the primary target is DNA gyrase.[2]
-
In Gram-positive bacteria, the primary target is topoisomerase IV.[2]
Inhibition of these enzymes leads to the stabilization of the enzyme-DNA complex, resulting in double-strand breaks in the bacterial chromosome and ultimately leading to cell death.[3]
Caption: Mechanism of action of quinolone antibiotics.
References
Evaluating the Performance of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic Acid Against Known Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential enzyme inhibitory performance of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid. Publicly available information identifies this compound primarily as a drug intermediate, and as of this review, no direct experimental data on its specific enzyme inhibitory activity has been published.[1][2][3][4][5][6][7][8] However, based on the established activity of structurally related quinoline-3-carboxylic acid derivatives against Protein Kinase CK2, this guide will focus on a comparative evaluation within this context.[9][10][11]
Protein Kinase CK2 (formerly Casein Kinase II) is a serine/threonine kinase that is a key regulator in various cellular processes, including cell growth, proliferation, and apoptosis.[12] Its dysregulation is implicated in numerous diseases, particularly cancer, making it a significant target for therapeutic intervention.[13][14] This guide compares the potential of this compound with well-characterized CK2 inhibitors, providing a framework for its potential evaluation.
Quantitative Performance Comparison
The following table summarizes the inhibitory potency of established Protein Kinase CK2 inhibitors. A placeholder for this compound is included to highlight the data gap and provide a basis for future experimental comparison.
| Inhibitor | Target Enzyme | IC50 / Kᵢ | Compound Class |
| This compound | Protein Kinase CK2 (Predicted) | Data Not Available | Quinoline-3-Carboxylic Acid |
| CX-4945 (Silmitasertib) | Protein Kinase CK2α | IC50: 1 nM, Kᵢ: 0.38 nM[2][10][11] | Benzofuran |
| TBB (4,5,6,7-Tetrabromo-2-azabenzimidazole) | Human Recombinant CK2 | IC50: 1.6 µM[3][6][15] | Halogenated Benzimidazole |
| 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Protein Kinase CK2 | 22% inhibition at 33 µM | Quinoline-3-Carboxylic Acid Derivative |
Signaling Pathway and Inhibition
Protein Kinase CK2 is constitutively active and participates in several pro-survival signaling pathways, including the PI3K/Akt pathway. By phosphorylating Akt at Ser129, CK2 promotes cell survival and proliferation. ATP-competitive inhibitors, such as CX-4945, block the ATP-binding pocket of CK2, thereby preventing the phosphorylation of its substrates and inhibiting downstream signaling.
Experimental Protocols
To evaluate the inhibitory potential of this compound against Protein Kinase CK2, a standardized in vitro kinase inhibition assay can be employed.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Protein Kinase CK2.
Materials:
-
Recombinant human Protein Kinase CK2α
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound)
-
Known inhibitors (e.g., CX-4945 as a positive control)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and control inhibitors in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, combine the Protein Kinase CK2 enzyme, the peptide substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the diluted test compound, control inhibitor, or vehicle (DMSO) to the respective wells.
-
Reaction Initiation: Start the kinase reaction by adding a predetermined concentration of ATP to all wells.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
While direct evidence of the enzyme inhibitory activity of this compound is currently lacking, its structural similarity to known inhibitors of Protein Kinase CK2 suggests its potential in this area. The provided comparative data on established CK2 inhibitors and the detailed experimental protocol offer a robust framework for future investigations into the biological activity of this compound. Further research is warranted to determine its inhibitory potency and selectivity, which will be crucial in assessing its potential as a lead compound in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Silmitasertib (CX4945) | CK2α inhibitor | Probechem Biochemicals [probechem.com]
- 5. Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2 ('casein kinase-2') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TBB | Casein Kinase 2 | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Measles Who [who-measles.org]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. globozymes.com [globozymes.com]
- 13. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rndsystems.com [rndsystems.com]
A Comparative Analysis of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid: A Hypothetical Selectivity Profile
Disclaimer: Extensive research has revealed a lack of publicly available data regarding the specific cross-reactivity and selectivity profiling of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid. This compound is primarily documented as a chemical intermediate for the synthesis of other active molecules.[1][2][3][4][5] Therefore, the following guide is a hypothetical example created to demonstrate the structure and content of a comparative analysis for researchers, scientists, and drug development professionals. The data presented herein is illustrative and not factual.
This guide provides a template for comparing the kinase selectivity profile of a hypothetical active derivative of this compound, hereafter referred to as "Compound A," with a fictional alternative, "Compound B."
Quantitative Data Summary
The following table summarizes the hypothetical inhibitory activity of Compound A and Compound B against a panel of representative kinases. The data is presented as IC50 values (the half-maximal inhibitory concentration), which indicate the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values denote higher potency.
| Target Kinase | Compound A (IC50 in nM) | Compound B (IC50 in nM) |
| Primary Target | ||
| Kinase X | 15 | 25 |
| Off-Target Kinases | ||
| Kinase A | 250 | 500 |
| Kinase B | >10,000 | 8,000 |
| Kinase C | 1,200 | 950 |
| Kinase D | 5,000 | >10,000 |
| Kinase E | 800 | 1,500 |
Experimental Protocols
The hypothetical data presented above would be generated using established methodologies for kinase selectivity profiling. A common approach is an in vitro kinase assay panel.[6][7]
In Vitro Kinase Assay Panel Protocol:
This protocol outlines a typical method for determining the IC50 values of test compounds against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compounds (Compound A, Compound B) stock solutions (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP (radiolabeled ATP)
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: In a 384-well plate, add the kinase, the specific substrate, and the kinase reaction buffer to each well.
-
Inhibitor Addition: Add the diluted test compounds to the appropriate wells. Include control wells with DMSO only (no inhibitor).
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Signal Detection: After drying the plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Other methodologies that could be employed for selectivity profiling include differential scanning fluorimetry (DSF), which measures the thermal stabilization of a protein upon ligand binding, and microfluidic mobility shift assays.[8][9]
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway in which "Kinase X" (the primary target of Compound A) plays a crucial role.
Experimental Workflow Diagram
The diagram below outlines the general workflow for kinase inhibitor selectivity profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Magen Biosciences [magenbiosciences.com]
- 3. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Health System Action Network Lab [health.gentaur.com]
- 4. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Measles Who [who-measles.org]
- 5. 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Ankit Scientific [ankitscientific.com]
- 6. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 7. benchchem.com [benchchem.com]
- 8. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
statistical validation of experimental results involving 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The compound 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid serves as a key intermediate in the synthesis of a diverse range of biologically active molecules. While the precursor itself has not been extensively studied for its pharmacological effects, its derivatives, particularly 2-oxo-1,2-dihydroquinoline-3-carboxamides, have emerged as a promising class of compounds with significant therapeutic potential. This guide provides a comparative analysis of a series of these derivatives, focusing on their anticancer activities, supported by experimental data.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of a series of synthesized 2-oxo-quinoline-3-Schiff base derivatives against various human cancer cell lines. The activity is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the compound.
| Compound ID | MGC80-3 (IC50 in µM) | BEL-7404 (IC50 in µM) | A549 (IC50 in µM) | NCI-H460 (IC50 in µM) |
| 4a1 | >50 | >50 | >50 | 35.52 ± 0.86 |
| 4a2 | >50 | >50 | >50 | 16.22 ± 0.71 |
| 4c2 | >50 | >50 | 45.21 ± 0.93 | 11.62 ± 0.52 |
| 4d1 | 41.63 ± 0.81 | 38.19 ± 0.89 | 21.33 ± 0.74 | 5.16 ± 0.37 |
| 4d2 | 39.81 ± 0.92 | 29.46 ± 0.78 | 19.82 ± 0.69 | 7.62 ± 0.46 |
| 4l2 | >50 | >50 | >50 | 7.66 ± 0.65 |
| 5-Fluorouracil (Control) | - | - | - | 44 ± 0.54 |
Data extracted from a study on 2-oxo-quinoline-3-Schiff base derivatives.[1]
Experimental Protocols
A mixture of ethyl 2-oxo-quinoline-3-carboxylate (1) and hydrazine hydrate in ethanol was refluxed for 4-6 hours. After cooling, the precipitate was filtered, washed with ethanol, and dried to yield the 2-oxo-quinoline-3-carbohydrazide (3).
An equimolar mixture of 2-oxo-quinoline-3-carbohydrazide (3) and a substituted aromatic aldehyde in ethanol, with a catalytic amount of glacial acetic acid, was refluxed for 5-8 hours. The reaction mixture was then cooled, and the resulting solid was filtered, washed with ethanol, and recrystallized to give the final Schiff base derivatives.
The synthesized compounds were evaluated for their in vitro anticancer activity against four human cancer cell lines: MGC80-3 (gastric cancer), BEL-7404 (hepatocellular carcinoma), A549 (non-small cell lung cancer), and NCI-H460 (large cell lung cancer). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to determine the cell viability. The cells were seeded in 96-well plates and treated with different concentrations of the test compounds for 48 hours. The IC50 values were then calculated from the dose-response curves. 5-Fluorouracil was used as a positive control.[1]
Visualizations
The following diagram illustrates the general two-step synthesis process for the 2-oxo-quinoline-3-Schiff base derivatives.
Caption: General synthesis pathway for 2-oxo-quinoline-3-Schiff base derivatives.
This diagram shows the logical flow from the chemical structure to the observed biological activity.
Caption: From chemical synthesis to evaluation of anticancer activity.
References
head-to-head comparison of different synthesis methods for 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid
A Head-to-Head Comparison of Synthesis Methods for 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of this compound, a key intermediate in the development of various active pharmaceutical ingredients, can be approached through several synthetic routes. This guide provides a detailed comparison of two prominent methods, offering experimental data, protocols, and pathway visualizations to aid researchers in selecting the most suitable procedure for their needs.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative metrics for two distinct synthesis methods for this compound. Method 1 is a documented one-pot reaction, while Method 2 represents a plausible multi-step alternative derived from established synthetic strategies for related quinoline derivatives.
| Parameter | Method 1: One-Pot Condensation | Method 2: Multi-Step Synthesis from Isatin (Proposed) |
| Starting Materials | 2-Isopropylaminobenzaldehyde, Meldrum's acid | Isatin, Diethyl malonate, Isopropyl iodide |
| Key Reagents | Ethylenediamine, Acetic acid, Methanol | Piperidine, Thiourea, Potassium carbonate, Sodium hydride |
| Reaction Steps | 1 | 3 |
| Overall Yield | 98%[1] | Estimated 50-60% |
| Purity | High (Confirmed by 1H NMR)[1] | Requires purification at each step |
| Reaction Time | ~24 hours (overnight)[1] | Multiple days |
| Scalability | Demonstrated on a multigram scale[1] | Potentially more complex to scale up |
| Simplicity | High (One-pot procedure) | Moderate (Requires isolation of intermediates) |
Experimental Protocols
Method 1: One-Pot Condensation from 2-Isopropylaminobenzaldehyde
This method provides a highly efficient, one-pot synthesis of the target compound.
Materials:
-
2-Isopropylaminobenzaldehyde
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Ethylenediamine
-
Acetic acid
-
Methanol
Procedure:
-
To a stirred solution of 2-isopropylaminobenzaldehyde (105 g, 0.64 mol) in acetic acid, add Meldrum's acid (166.9 g, 1.16 mol).
-
Prepare a mixed solution of ethylenediamine (43.0 mL, 0.64 mol) and acetic acid (73.6 mL, 1.29 mol) dissolved in methanol (1 L).
-
Slowly add the methanol solution to the reaction system at 0°C.
-
Continue the reaction at 0°C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Filter the resulting suspension and wash the solid with methanol.
-
Collect the solid to obtain 1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid as an off-white solid (146 g, 98% yield).[1]
Product Confirmation:
The structure of the product was confirmed by 1H NMR (CDCl3; 300 MHz): δ 1.72 (d, 6H, CH(CH3)2), 5.50 (bs, 1H, CH(CH3)2), 7.44 (t, 1H, ArH), 7.75-7.77 (m, 2H, ArH), 7.82 (d, 1H, ArH), 8.89 (s, 1H, CH).[1]
Method 2: Proposed Multi-Step Synthesis from Isatin
This proposed route is based on established transformations for the synthesis of the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid core, followed by N-alkylation.
Step 1: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
-
A mixture of isatin and diethyl malonate is heated with a catalytic amount of piperidine.
-
The reaction mixture is cooled, and the resulting solid is recrystallized to yield ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.
Step 2: Hydrolysis to 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid
-
The ethyl ester from the previous step is refluxed in a solution of thiourea and potassium carbonate in ethanol.
-
After cooling, the mixture is poured into water and neutralized with acetic acid.
-
The precipitated solid is filtered, washed, and dried to give 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
Step 3: N-Isopropylation
-
To a solution of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid in a suitable aprotic solvent (e.g., DMF), add a strong base such as sodium hydride to deprotonate the nitrogen.
-
Add isopropyl iodide to the reaction mixture and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Mandatory Visualizations
Synthesis Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the two compared synthesis methods.
Caption: One-Pot Synthesis of the Target Compound.
Caption: Proposed Multi-Step Synthesis Pathway.
References
Safety Operating Guide
Proper Disposal of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid must adhere to rigorous safety and disposal protocols to ensure a safe laboratory environment and compliance with regulatory standards. As a drug intermediate, this compound requires careful management throughout its lifecycle, including its final disposal.[1] This guide provides essential, step-by-step procedures for the proper disposal of this chemical.
Pre-Disposal Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Handling:
-
Avoid generating dust.
-
Use in a well-ventilated area or under a chemical fume hood.
-
Prevent contact with skin and eyes.
Step-by-Step Disposal Procedure
The disposal of this compound should be managed through a licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular solid waste.
-
Segregation:
-
Isolate waste this compound from other waste streams to prevent accidental reactions.
-
Keep it in its original container if possible, or in a clearly labeled, compatible, and sealable waste container.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound".
-
Include any known hazard information and the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the contractor with all available information about the chemical.
-
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid
This guide provides critical safety and logistical information for the handling and disposal of 1-Isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid (CAS No. 158577-01-6). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification
This compound is classified with the following hazards:
-
Acute oral toxicity (Category 4) : Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]
-
Respiratory tract irritation (Category 3) : May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact. Inspect gloves for degradation or punctures before use.[2] | Primary |
| Eye Protection | Chemical Splash Goggles with side-shields | Protects eyes from accidental splashes of solutions or contact with airborne powder.[1][2] | Primary |
| Respiratory Protection | N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridges | For handling the solid, powdered form to prevent inhalation of dust particles. For handling solutions or when vapors may be generated.[2] | Task-Dependent |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | Protects skin and personal clothing from contamination. An apron is recommended for larger quantities or when there is a significant risk of splashing.[1][2] | Primary & Secondary |
| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes.[2] | Secondary |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for minimizing exposure risk. Always work in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
Preparation :
-
Don the appropriate PPE as detailed in the table above.
-
Ensure an eyewash station and safety shower are accessible.[1]
-
Prepare the work area within a chemical fume hood.
-
-
Handling :
-
Post-Handling :
Caption: Step-by-step workflow for handling this compound.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All solid waste (e.g., contaminated gloves, weigh boats) and liquid waste containing this compound must be collected in a clearly labeled and sealed hazardous waste container.[2][3]
-
Prohibited Disposal : Never dispose of this chemical down the drain or in the regular trash.[3]
-
Decontamination : Thoroughly decontaminate all equipment and work surfaces after use.[2]
-
Compliance : Disposal must be conducted in accordance with all applicable local, state, and national regulations.[3] Contact your institution's Environmental Health & Safety (EHS) department for specific guidance.
Caption: Logical relationships between PPE and the hazards they mitigate.
Emergency Procedures
-
Spill : For minor spills of solid material, carefully clean up to avoid generating dust and place it in a designated container for hazardous waste disposal.[3] Evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
Eye Contact : Immediately rinse with plenty of water for several minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][4]
-
Skin Contact : Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][4]
-
Inhalation : Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][4]
-
Ingestion : Rinse mouth and drink water. Do not induce vomiting. Seek immediate medical attention.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

